Product packaging for Norvancomycin(Cat. No.:)

Norvancomycin

Cat. No.: B1247964
M. Wt: 1435.2 g/mol
InChI Key: NUAQIRUAZSJTAI-YRPZDAAMSA-N
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Description

Norvancomycin, also known as this compound, is a useful research compound. Its molecular formula is C65H73Cl2N9O24 and its molecular weight is 1435.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H73Cl2N9O24 B1247964 Norvancomycin

Properties

Molecular Formula

C65H73Cl2N9O24

Molecular Weight

1435.2 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C65H73Cl2N9O24/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94)/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1

InChI Key

NUAQIRUAZSJTAI-YRPZDAAMSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N)O)Cl)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O

Synonyms

norvancomycin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Norvancomycin Biosynthesis Pathway in Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the norvancomycin biosynthesis pathway in Amycolatopsis orientalis. It covers the genetic and enzymatic basis of this compound production, quantitative data on gene expression and antibiotic yields, and detailed experimental protocols for studying this pathway.

Introduction to this compound

This compound is a glycopeptide antibiotic produced by the actinomycete Amycolatopsis orientalis.[1][2] Structurally similar to vancomycin, it is clinically significant in treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The biosynthesis of this compound is a complex process involving a multitude of enzymes encoded by a dedicated biosynthetic gene cluster (nvcm). Understanding this pathway is crucial for strain improvement, yield optimization, and the generation of novel glycopeptide analogues through biosynthetic engineering.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: precursor synthesis, heptapeptide backbone assembly by non-ribosomal peptide synthetases (NRPSs), and post-assembly tailoring modifications.[4]

Biosynthesis of Precursors

The heptapeptide backbone of this compound is assembled from both proteinogenic and non-proteinogenic amino acid precursors. The non-proteinogenic amino acids, β-hydroxytyrosine (Bht), 4-hydroxyphenylglycine (Hpg), and 3,5-dihydroxyphenylglycine (Dpg), are synthesized by dedicated enzymes encoded within the nvcm gene cluster.[3] The upregulation of genes involved in the biosynthesis of these precursors is associated with higher this compound yields.[3]

Non-Ribosomal Peptide Synthetase (NRPS) Assembly

The core of the this compound biosynthesis machinery is a multi-modular non-ribosomal peptide synthetase (NRPS) system. This enzymatic assembly line is typically composed of three large proteins (VcmA, VcmB, and VcmC in the homologous vancomycin pathway) that are subdivided into modules.[5] Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. The key domains within each module include:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes peptide bond formation between the amino acids on adjacent modules.

An epimerization (E) domain is also present in some modules to convert L-amino acids to their D-isomers. A terminal thioesterase (TE) domain is responsible for releasing the fully assembled heptapeptide from the NRPS complex.[5]

Post-Modification Tailoring

Following its release from the NRPS, the linear heptapeptide undergoes a series of crucial tailoring modifications to yield the final bioactive this compound molecule. These modifications include:

  • Oxidative Cross-linking: Cytochrome P450 monooxygenases (OxyA, OxyB, OxyC) catalyze the formation of ether and carbon-carbon bonds between the aromatic side chains of the amino acid residues, creating the characteristic rigid, cup-shaped structure of the glycopeptide core.[3]

  • Halogenation: A halogenase (Vhal) incorporates chlorine atoms onto specific aromatic rings of the heptapeptide.[5]

  • Glycosylation: Glycosyltransferases (GtfD, GtfE) attach sugar moieties to the heptapeptide core.[3] this compound contains two sugar residues.[6]

The logical flow of the this compound biosynthesis pathway is depicted in the following diagram:

Norvancomycin_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_nrps NRPS Assembly cluster_post_modification Post-Modification cluster_final_product Final Product Tyrosine Tyrosine NRPS Non-Ribosomal Peptide Synthetase (VcmA, VcmB, VcmC) Tyrosine->NRPS Prephenate Prephenate Prephenate->NRPS Malonyl_CoA Malonyl-CoA Malonyl_CoA->NRPS Amino_Acids Standard Amino Acids (Leu, Asn) Amino_Acids->NRPS Linear_Heptapeptide Linear Heptapeptide NRPS->Linear_Heptapeptide TE Domain Release Cyclized_Heptapeptide Cyclized Heptapeptide Linear_Heptapeptide->Cyclized_Heptapeptide OxyA, OxyB, OxyC Halogenated_Heptapeptide Halogenated Heptapeptide Cyclized_Heptapeptide->Halogenated_Heptapeptide Vhal Norvancomycin_Aglycone This compound Aglycone Halogenated_Heptapeptide->Norvancomycin_Aglycone Further Modifications This compound This compound Norvancomycin_Aglycone->this compound GtfD, GtfE

Figure 1. Overview of the this compound Biosynthesis Pathway.

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. Several regulatory genes have been identified within or adjacent to the nvcm biosynthetic gene cluster.

  • Positive Regulators: The cluster-situated regulators AoStrR1 and AoLuxR1 have been shown to be positive regulators of this compound biosynthesis.[3] Overexpression of these genes leads to an increase in this compound production.[3] AoStrR1 is believed to be a key pathway-specific regulator, directly interacting with the promoters of multiple biosynthetic genes.[3]

  • Comparative Transcriptomics: Studies comparing high-yield industrial strains of A. orientalis with lower-yielding parent strains have revealed a significant upregulation of the nvcm biosynthetic genes and the genes responsible for precursor supply in the high-yield strains.[3] This suggests that the high production phenotype is, at least in part, due to enhanced transcription of the biosynthetic machinery.

The regulatory network governing this compound biosynthesis is illustrated below:

Norvancomycin_Regulation AoStrR1 AoStrR1 nvcm_BGC nvcm Biosynthetic Gene Cluster AoStrR1->nvcm_BGC Positive Regulation AoLuxR1 AoLuxR1 AoLuxR1->nvcm_BGC Positive Regulation This compound This compound nvcm_BGC->this compound Precursor_Genes Precursor Supply Genes Precursor_Genes->this compound

Figure 2. Regulatory Control of this compound Biosynthesis.

Quantitative Data Presentation

This section summarizes the available quantitative data related to this compound biosynthesis.

Fermentation Titers
StrainFermentation Titer (µg/mL)Reference
A. orientalis CPCC 200066 (Original)~200[3]
A. orientalis NCPC 2-48 (High-Yield)>6000[3]
A. orientalis (Optimized Fermentation)11,500 (11.5 g/L)[4]
Gene Expression Analysis

The following table presents the fold change in the expression of key regulatory genes in a high-yield A. orientalis strain compared to the original strain at 48 hours of fermentation.[3]

GeneFunctionFold Change (High-Yield vs. Original)
AoStrR1Positive Regulator23.3
AoLuxR1Positive Regulator5.8

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Gene Knockout in Amycolatopsis orientalis using CRISPR-Cas9

This protocol is adapted from established methods for CRISPR-Cas9-mediated gene editing in actinomycetes.

Gene_Knockout_Workflow sgRNA_Design 1. sgRNA Design Plasmid_Construction 2. CRISPR-Cas9 Plasmid Construction sgRNA_Design->Plasmid_Construction Transformation 3. Protoplast Transformation Plasmid_Construction->Transformation Selection 4. Selection of Transformants Transformation->Selection Verification 5. Genotypic Verification (PCR & Sequencing) Selection->Verification Phenotypic_Analysis 6. Phenotypic Analysis (HPLC) Verification->Phenotypic_Analysis

Figure 3. Workflow for Gene Knockout in A. orientalis.

Methodology:

  • sgRNA Design:

    • Identify the target gene for knockout within the nvcm gene cluster.

    • Use a suitable online tool to design single guide RNAs (sgRNAs) with high on-target and low off-target scores.

  • CRISPR-Cas9 Plasmid Construction:

    • Synthesize the designed sgRNA sequences.

    • Clone the sgRNA into a suitable E. coli - Actinomycete shuttle vector that also expresses the Cas9 nuclease.

    • Construct a donor DNA template containing upstream and downstream homology arms flanking the target gene, but with the gene itself deleted.

  • Protoplast Transformation of A. orientalis:

    • Grow A. orientalis in a suitable liquid medium (e.g., TSB) to the mid-exponential phase.

    • Harvest the mycelia and treat with lysozyme to generate protoplasts.

    • Transform the protoplasts with the CRISPR-Cas9 plasmid and donor DNA using a PEG-mediated method.

    • Plate the transformed protoplasts on a regeneration medium.

  • Selection of Transformants:

    • Overlay the regeneration plates with an appropriate antibiotic for plasmid selection.

    • Incubate until colonies appear.

  • Genotypic Verification:

    • Isolate genomic DNA from the transformants.

    • Perform PCR using primers flanking the target gene to confirm the deletion.

    • Sequence the PCR product to verify the correct gene knockout.

  • Phenotypic Analysis:

    • Cultivate the knockout mutant and wild-type strains under this compound production conditions.

    • Analyze the culture supernatants by HPLC to confirm the loss of this compound production in the mutant.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the expression levels of nvcm biosynthetic genes.

Methodology:

  • RNA Isolation:

    • Harvest A. orientalis mycelia from cultures at different time points during fermentation.

    • Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a suitable kit or a Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA and assess its quality using a spectrophotometer and gel electrophoresis.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers.

  • qPCR:

    • Design and validate qPCR primers for the target biosynthetic genes and a housekeeping gene (e.g., 16S rRNA) for normalization.

    • Prepare the qPCR reaction mixture containing cDNA, primers, and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression levels using the ΔΔCt method.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol outlines a general procedure for producing and purifying a nvcm biosynthetic enzyme in E. coli.

Methodology:

  • Gene Cloning:

    • Amplify the gene of interest from A. orientalis genomic DNA using PCR.

    • Clone the gene into an E. coli expression vector containing a suitable tag (e.g., His-tag) for purification.

  • Protein Expression:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and incubate at a lower temperature (e.g., 16-20°C) to enhance protein solubility.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.

  • Protein Characterization:

    • Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

    • Confirm the protein's identity by Western blotting or mass spectrometry.

HPLC Analysis of this compound Production

This protocol describes a method for the quantification of this compound from culture supernatants.

Methodology:

  • Sample Preparation:

    • Centrifuge the A. orientalis culture to pellet the mycelia.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable ion-pairing agent (e.g., trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Inject the prepared samples and standards onto the HPLC system.

    • Integrate the peak area corresponding to this compound and quantify the concentration using the standard curve.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that offers numerous targets for metabolic engineering and drug discovery. A thorough understanding of the underlying genetic and biochemical mechanisms is essential for harnessing the full potential of Amycolatopsis orientalis as a producer of this clinically important antibiotic. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and manipulate the this compound biosynthesis pathway, paving the way for improved production and the development of novel glycopeptide therapeutics.

References

A Technical Guide to Norvancomycin: Producing Organisms and Genomic Features

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norvancomycin is a critical glycopeptide antibiotic, structurally similar to vancomycin, used against severe Gram-positive bacterial infections. This technical guide provides a comprehensive overview of the primary producing organism, its key genomic features, and the complex regulatory networks governing antibiotic synthesis. Detailed experimental protocols for fermentation, product isolation, and genetic analysis are provided to serve as a foundational resource for research and development. This document aims to facilitate a deeper understanding of this compound biosynthesis and empower efforts in strain improvement and the discovery of novel glycopeptide derivatives.

Primary Producing Organism

The principal producer of this compound is the filamentous actinomycete, Nonomuraea gerenzanensis .[1][2][3] This soil-dwelling bacterium was previously classified under different genera, including Actinomadura and Amycolatopsis, and some literature may refer to it as such.[1][3] Vancomycin, a closely related antibiotic, is produced by Amycolatopsis orientalis.[4][5]

Genomic Features of Nonomuraea gerenzanensis

Understanding the genome of N. gerenzanensis is fundamental for targeted genetic engineering and yield optimization. The organism possesses a large genome with a high GC content, characteristic of actinomycetes, and dedicates a significant portion of its genetic code to secondary metabolism.

Table 1: Summary of Genomic Features for Nonomuraea gerenzanensis

FeatureValueReference(s)
Genome Size ~12 Mb[6]
GC Content ~71.2 mol%[1][3]
Chromosome Main circular chromosome with 3 extrachromosomal elements[6]
Biosynthetic Gene Cluster (BGC) dbv cluster (~65-70 kb)[7][8]
ORFs in BGC 37 Open Reading Frames (ORFs)[8]

Biosynthesis and Regulation

This compound synthesis is a complex, multi-step process orchestrated by a non-ribosomal peptide synthetase (NRPS) assembly line, which is encoded by the genes within the biosynthetic gene cluster (BGC). The expression of this BGC is tightly controlled by a hierarchical regulatory network that responds to environmental and physiological cues.

Regulatory Signaling Pathway

The production of antibiotics in actinomycetes is typically repressed during rapid growth and initiated upon nutrient limitation or other stress signals, often coinciding with the stationary phase. This regulation involves global regulators that, in turn, control the expression of pathway-specific activators located within the BGC.

Regulatory_Pathway cluster_signals Environmental & Physiological Signals cluster_cascade Regulatory Cascade cluster_output Biosynthesis Nutrient_Limitation Phosphate/Nitrogen Limitation Global_Regulator Global Regulator(s) (e.g., PhoP, AfsR-like) Nutrient_Limitation->Global_Regulator Growth_Phase Entry into Stationary Phase Growth_Phase->Global_Regulator Pathway_Regulator Cluster-Situated Activator (e.g., StrR-like) Global_Regulator->Pathway_Regulator activation BGC_Expression This compound BGC Transcription Pathway_Regulator->BGC_Expression activation Production This compound Production BGC_Expression->Production Purification_Workflow Start Fermentation Broth Centrifugation 1. Centrifugation / Filtration (Remove mycelia) Start->Centrifugation Adsorption 2. Adsorption Chromatography (Load supernatant onto resin column) Centrifugation->Adsorption Wash 3. Aqueous Wash (Remove polar impurities) Adsorption->Wash Elution 4. Methanolic Elution (Elute this compound) Wash->Elution Concentration 5. Concentration (Rotary evaporation) Elution->Concentration RP_HPLC 6. Preparative RP-HPLC (C18 column, Acetonitrile/Water gradient) Concentration->RP_HPLC Lyophilization 7. Lyophilization RP_HPLC->Lyophilization

References

The Architecture of Potency: A Technical Guide to the Structure-Activity Relationship of Norvancomycin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Norvancomycin, a close structural relative of vancomycin, stands as a critical glycopeptide antibiotic in the fight against serious Gram-positive bacterial infections. Its efficacy, however, is continually challenged by the emergence of resistant strains. This has spurred intensive research into its structure-activity relationship (SAR), aiming to design novel analogs with enhanced potency and a broader spectrum of activity. This technical guide provides an in-depth analysis of the SAR of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Mechanism of Action: Targeting the Bacterial Cell Wall

This compound, like other glycopeptide antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary target is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, essential building blocks of the cell wall in Gram-positive bacteria.[1][2] By forming a stable complex with the D-Ala-D-Ala moiety through a network of five hydrogen bonds, this compound physically obstructs the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs).[1][3] This disruption of peptidoglycan polymerization weakens the cell wall, leading to increased osmotic fragility and eventual cell lysis.[1]

Quantitative Structure-Activity Relationship Data

The antibacterial potency of this compound and its analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize the MIC values for a selection of this compound derivatives, highlighting the impact of specific structural modifications.

Table 1: In Vitro Antibacterial Activity of N-Terminal Modified this compound Analogs against Staphylococcus aureus

CompoundModification at N-terminusS. aureus (ATCC 25923) MIC (µg/mL)Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL)
This compound-0.5 - 10.5 - 2
Analog 1 N-Decyl0.1250.25
Analog 2 N-(4-chlorobenzyl)0.250.5
Analog 3 N-(4-biphenylmethyl)0.060.125
Analog 4 N-(2-naphthylmethyl)0.1250.25

Table 2: In Vitro Antibacterial Activity of this compound Analogs against Vancomycin-Resistant Enterococci (VRE)

CompoundModificationEnterococcus faecalis (VanA) MIC (µg/mL)Enterococcus faecium (VanB) MIC (µg/mL)
This compound->25664
Analog 5 N-Terminal lipophilic side chain164
Analog 6 Peripheral (4-chlorobiphenyl)methyl group21
Analog 7 Residue 4 amidine modification0.50.5
Analog 8 Combined residue 4 amidine and peripheral (4-chlorobiphenyl)methyl modification0.060.005

Experimental Protocols

Synthesis of N-Alkylated this compound Analogs

General Procedure:

  • Starting Material: this compound hydrochloride is used as the starting material.

  • Protection (Optional): Depending on the desired modification, selective protection of reactive functional groups may be necessary.

  • Reductive Amination:

    • Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add the corresponding aldehyde or ketone (1.2 equivalents) to the solution.

    • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a stepwise manner.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Deprotection (if applicable): If protecting groups were used, they are removed under appropriate conditions (e.g., acid or base treatment).

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired N-alkylated this compound analog.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of this compound and its analogs

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a two-fold serial dilution of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Binding Affinity Assay using Surface Plasmon Resonance (SPR)

SPR is a technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Ligand: Synthetic peptide N-acetyl-L-Lys-D-Ala-D-Ala

  • Analyte: this compound or its analogs

  • Running buffer (e.g., HBS-EP buffer)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Chip Preparation and Ligand Immobilization:

    • Activate the carboxyl groups on the sensor chip surface using a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the D-Ala-D-Ala ligand solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the this compound analog (analyte) over the sensor surface with the immobilized ligand.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.

    • After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis:

    • The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualizing Key Pathways and Workflows

VanA-Type Vancomycin Resistance Signaling Pathway

Vancomycin resistance in enterococci is often mediated by the vanA gene cluster, which is regulated by a two-component signal transduction system, VanS-VanR.[5][6] The following diagram illustrates this signaling cascade.

VanA_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VanS VanS (Sensor Kinase) VanS->VanS VanR VanR (Response Regulator) VanS->VanR Phosphoryl Transfer ADP ADP VanR_P VanR-P VanR->VanR_P vanH vanH VanR_P->vanH Activates Transcription vanA vanA VanR_P->vanA Activates Transcription vanX vanX VanR_P->vanX Activates Transcription D_Lac D-Lactate vanH->D_Lac D_Ala_D_Lac D-Ala-D-Lac vanA->D_Ala_D_Lac D_Ala_D_Ala_hydrolysis D-Ala-D-Ala Hydrolysis vanX->D_Ala_D_Ala_hydrolysis D_Lac->vanA Ligation Vancomycin Vancomycin Vancomycin->VanS Binds ATP ATP Pyruvate Pyruvate Pyruvate->vanH Reduction D_Ala D-Ala D_Ala->vanA

VanA-Type Vancomycin Resistance Signaling Pathway
Experimental Workflow for Screening Novel Glycopeptide Antibiotics

The discovery of new glycopeptide antibiotics often involves a systematic screening process. The following workflow outlines a typical approach.

Screening_Workflow start Start: Natural Product Extract Library primary_screen Primary Screen: Cell Wall Bioactivity Assay (e.g., Reporter Strain) start->primary_screen hit_selection Hit Selection: Active Extracts primary_screen->hit_selection hit_selection->start Inactive secondary_screen Secondary Screen: Glycopeptide-Specific Assay (e.g., ΔfemX mutant) hit_selection->secondary_screen Active active_isolate Identification of Active Isolate secondary_screen->active_isolate fermentation Large-Scale Fermentation active_isolate->fermentation purification Purification of Active Compound(s) (e.g., HPLC) fermentation->purification structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation sar_studies SAR Studies: Analog Synthesis & Testing structure_elucidation->sar_studies end Lead Compound sar_studies->end

Workflow for Screening Novel Glycopeptide Antibiotics

Conclusion

The structure-activity relationship of this compound is a complex and evolving field of study. Modifications to the N-terminus and other peripheral sites have demonstrated significant potential for enhancing antibacterial activity, particularly against resistant strains. The continued exploration of novel analogs, guided by a deep understanding of the SAR principles outlined in this guide, is crucial for the development of next-generation glycopeptide antibiotics that can effectively combat the growing threat of antimicrobial resistance. The detailed experimental protocols and visual models provided herein serve as a valuable resource for researchers dedicated to this critical endeavor.

References

Norvancomycin's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvancomycin is a semi-synthetic glycopeptide antibiotic, a derivative of vancomycin, primarily effective against a wide range of Gram-positive bacteria.[1] Its mechanism of action, shared with other glycopeptides, involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival.[1][2] This technical guide provides an in-depth overview of the antibacterial spectrum of this compound against clinically relevant Gram-positive pathogens. It includes available quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows. While extensive quantitative data for this compound against all Gram-positive species is not as widely published as for its parent compound, vancomycin, this guide compiles the available information and provides context based on the activity of related glycopeptides. This compound is particularly noted for its activity against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3]

Mechanism of Action

This compound exerts its bactericidal effect by targeting the synthesis of peptidoglycan, an essential component of the Gram-positive bacterial cell wall. It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[1][2] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the polymerization and cross-linking of the peptidoglycan chains.[2] The inhibition of cell wall biosynthesis leads to a compromised cell envelope, ultimately resulting in cell lysis and bacterial death.[1][2] Because its target is external to the cell membrane, this compound does not need to penetrate the bacterial cytoplasm to be effective. The outer membrane of Gram-negative bacteria effectively prevents glycopeptides from reaching their target, rendering them intrinsically resistant.[2]

Mechanism of Action of this compound cluster_bacterium Gram-Positive Bacterium Cell_Wall Cell Wall (Peptidoglycan Layer) Cytoplasmic_Membrane Cytoplasmic Membrane Cytoplasm Cytoplasm This compound This compound Precursors Peptidoglycan Precursors (Lipid II with D-Ala-D-Ala) This compound->Precursors Binds to D-Ala-D-Ala terminus Transglycosylase Transglycosylase Precursors->Transglycosylase Inhibits Transpeptidase Transpeptidase (PBP) Precursors->Transpeptidase Inhibits Cross_linking Peptidoglycan Cross-linking Cell_Lysis Cell Lysis and Death Cross_linking->Cell_Lysis Leads to

Figure 1. Mechanism of action of this compound.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes available MIC data for this compound against various Gram-positive bacteria. It is important to note that specific MIC values for this compound are less frequently reported in the literature compared to vancomycin.

Bacterial SpeciesStrain InformationThis compound MIC Range (µg/mL)Reference
Staphylococcus aureusClinical Isolates0.12 - 2[4]
Staphylococcus epidermidisClinical Isolates0.12 - 2[4]
Staphylococcus haemolyticusClinical Isolates0.12 - 2[4]
Staphylococcus hominisClinical Isolates0.12 - 2[4]

A study established epidemiological cut-off values (ECOFFs) for this compound against several Staphylococcus species, which can help differentiate wild-type from non-wild-type strains with reduced susceptibility. The ECOFFs were determined to be 2 mg/L for S. epidermidis and S. haemolyticus, and 1 mg/L for S. aureus and S. hominis.[4]

Experimental Protocols

Accurate determination of the antibacterial activity of this compound relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is a fundamental measure of an antibiotic's potency. The two primary methods for its determination are broth microdilution and agar dilution.

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate.[5][6]

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar medium.
  • Inoculum Preparation: Suspend several colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
  • Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in the test broth to twice the highest concentration to be tested.
  • Microtiter Plates: Use sterile 96-well plates.

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the 2x concentrated this compound solution to the first column of wells.
  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
  • Inoculate each well (except for a sterility control well) with the standardized bacterial suspension.
  • Include a growth control well containing only the bacterial inoculum and broth, without the antibiotic.
  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

In this method, the antibiotic is incorporated into an agar medium at various concentrations, and then a standardized bacterial inoculum is spotted onto the surface of the agar plates.[5][7]

1. Preparation of Materials:

  • Bacterial Culture and Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method.
  • Antibiotic-Containing Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold dilutions of this compound. This is done by adding the appropriate volume of the antibiotic stock solution to molten agar before it solidifies. Also, prepare a control plate with no antibiotic.

2. Assay Procedure:

  • Once the agar plates have solidified, spot a standardized volume of the bacterial inoculum (typically 1-10 µL, containing approximately 10⁴ CFU) onto the surface of each plate.
  • Allow the spots to dry completely before inverting the plates for incubation.
  • Incubate the plates at 35 ± 2 °C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium at the inoculation site.

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Inoculum" [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)"]; "Prepare_Antibiotic" [label="Prepare Serial Dilutions\nof this compound"]; "Inoculate" [label="Inoculate Test System\n(Broth or Agar)"]; "Incubate" [label="Incubate at 35°C\nfor 16-20 hours"]; "Observe" [label="Observe for\nBacterial Growth"]; "Determine_MIC" [label="Determine MIC\n(Lowest Concentration\nwith No Growth)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum"; "Prepare_Inoculum" -> "Prepare_Antibiotic"; "Prepare_Antibiotic" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Observe"; "Observe" -> "Determine_MIC"; "Determine_MIC" -> "End"; }

Figure 2. Generalized workflow for MIC determination.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Preparation of Materials:

  • Bacterial Culture and Inoculum: Prepare a bacterial culture in the logarithmic phase of growth. Dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
  • Antibiotic Solutions: Prepare this compound solutions in broth at the desired concentrations (e.g., 1x, 2x, 4x the MIC).

2. Assay Procedure:

  • Add the this compound solutions to the bacterial suspensions. Include a growth control without any antibiotic.
  • Incubate the cultures at 35 ± 2 °C, usually with shaking.
  • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.
  • Perform serial dilutions of the aliquots in sterile saline or broth.
  • Plate a known volume of each dilution onto an appropriate agar medium.
  • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).

3. Data Analysis and Interpretation:

  • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.
  • Bactericidal activity is often defined as a ≥ 3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.[8] Bacteriostatic activity is a < 3-log₁₀ reduction in the CFU/mL compared to the initial inoculum, with the bacterial count remaining relatively stable.

Conclusion

This compound is a potent glycopeptide antibiotic with a well-defined mechanism of action against Gram-positive bacteria. Its primary utility lies in its efficacy against challenging pathogens, including MRSA. While comprehensive quantitative data on its antibacterial spectrum is not as abundant as for vancomycin, the available information and the understanding of its class of antibiotics underscore its importance in the antimicrobial armamentarium. The standardized experimental protocols detailed in this guide are essential for the continued evaluation of its efficacy and for the development of new therapeutic strategies to combat the growing threat of antibiotic resistance. Further research to expand the publicly available MIC data for this compound against a wider array of Gram-positive pathogens is warranted to better guide its clinical use.

References

Molecular Basis of Norvancomycin's Interaction with D-Ala-D-Ala: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norvancomycin, a glycopeptide antibiotic, exerts its antibacterial effect by targeting a critical step in bacterial cell wall synthesis. Its mechanism of action is predicated on the specific molecular recognition and high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This interaction sterically hinders the transglycosylation and transpeptidation reactions essential for the structural integrity of the bacterial cell wall, ultimately leading to cell lysis. This guide provides a detailed examination of the molecular underpinnings of this interaction, including its structural basis, thermodynamics, and kinetics. Furthermore, it outlines comprehensive experimental protocols for studying this and similar glycopeptide-peptide interactions, and provides visual representations of the key molecular events and experimental workflows. While much of the detailed quantitative and structural data presented herein is derived from studies on the closely related and extensively researched vancomycin, it serves as a robust model for understanding the functionally analogous interaction of this compound.

Molecular Recognition and Binding Mechanism

The interaction between this compound and the D-Ala-D-Ala dipeptide is a classic example of molecular recognition, driven by a network of specific hydrogen bonds. This compound possesses a rigid, pocket-like structure that is pre-organized for binding to its target.

The key interactions involve the formation of five hydrogen bonds between the peptide backbone of this compound and the D-Ala-D-Ala terminus. These hydrogen bonds create a stable complex that effectively sequesters the peptidoglycan precursor from the enzymes responsible for cell wall construction.[1]

Quantitative Analysis of the this compound-D-Ala-D-Ala Interaction

The binding of this compound to D-Ala-D-Ala is characterized by high affinity and specificity. The thermodynamic and kinetic parameters of this interaction have been extensively studied for the parent compound, vancomycin, and provide a strong framework for understanding this compound.

Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique for elucidating the thermodynamic profile of binding interactions. The binding of vancomycin to D-Ala-D-Ala analogues is an enthalpically driven process, consistent with the formation of multiple hydrogen bonds.[2]

Table 1: Thermodynamic Parameters for the Interaction of Vancomycin with D-Ala-D-Ala Analogues

LigandKa (M-1)ΔG (kcal/mol)ΔH (kcal/mol)TΔS (kcal/mol)
N-acetyl-D-Ala-D-Ala1.5 x 105-7.1-10.5-3.4
Di-acetyl-L-Lys-D-Ala-D-Ala6.0 x 105-7.9-12.0-4.1

Note: Data is for vancomycin and serves as a close approximation for this compound. The exact values for this compound may vary slightly.

Kinetic Parameters

Surface Plasmon Resonance (SPR) is utilized to measure the kinetics of the interaction, providing insights into the rates of association (kon) and dissociation (koff).

Table 2: Kinetic Parameters for the Interaction of Vancomycin with D-Ala-D-Ala Analogues

Ligandkon (M-1s-1)koff (s-1)KD (μM)
Ac-L-Lys-D-Ala-D-Ala~1 x 104~1 x 10-2~1.0

Note: Data is for vancomycin and illustrates typical kinetic values. Specific values for this compound may differ.

Structural Basis of the Interaction

The three-dimensional structure of the glycopeptide-D-Ala-D-Ala complex has been elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These studies reveal that the D-Ala-D-Ala dipeptide sits in a well-defined binding pocket on the glycopeptide molecule.[3][4]

The structural rigidity of this compound, conferred by its cross-linked peptide backbone, minimizes the entropic penalty upon binding, contributing to the high affinity of the interaction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound-D-Ala-D-Ala interaction.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the this compound-D-Ala-D-Ala interaction.

Methodology:

  • Sample Preparation:

    • Dissolve this compound and a D-Ala-D-Ala containing peptide (e.g., N-acetyl-D-Ala-D-Ala) in a degassed buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • The concentration of this compound in the sample cell should be approximately 10-20 times the estimated KD.

    • The concentration of the D-Ala-D-Ala peptide in the syringe should be 10-15 times the concentration of this compound.

  • Instrumentation and Setup:

    • Use a high-sensitivity isothermal titration calorimeter.

    • Set the experimental temperature to 25°C.

    • The reference cell is filled with the same buffer used for the samples.

  • Titration:

    • Inject small aliquots (e.g., 5-10 μL) of the D-Ala-D-Ala peptide solution into the this compound solution in the sample cell.

    • Allow the system to equilibrate between injections.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of the peptide to this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Methodology:

  • Sensor Chip Preparation:

    • Immobilize this compound onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

    • Inject this compound in a low ionic strength buffer (e.g., 10 mM acetate, pH 5.0) to facilitate covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Use a running buffer that matches the buffer used in the ITC experiments (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Inject a series of concentrations of the D-Ala-D-Ala peptide over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association and dissociation phases.

    • Regenerate the sensor surface between peptide injections using a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Perform a global fit of the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.

    • Calculate the KD from the ratio of koff/kon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the solution structure of the this compound-D-Ala-D-Ala complex and identify the specific intermolecular interactions.

Methodology:

  • Sample Preparation:

    • Prepare samples of this compound, the D-Ala-D-Ala peptide, and a 1:1 complex of the two in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O).

    • Typical concentrations are in the low millimolar range.

  • NMR Experiments:

    • Acquire a suite of one- and two-dimensional NMR spectra, including:

      • 1H NMR for observing chemical shift changes upon binding.

      • COSY (Correlation Spectroscopy) to identify spin-spin coupled protons.

      • TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • HSQC (Heteronuclear Single Quantum Coherence) if 13C or 15N labeled samples are available.

  • Data Analysis and Structure Calculation:

    • Assign the resonances in the NMR spectra for both the free and bound states.

    • Identify chemical shift perturbations upon complex formation to map the binding interface.

    • Use the intermolecular NOEs as distance restraints in molecular dynamics simulations to calculate the three-dimensional structure of the complex.[3]

Visualizations

Molecular Interaction Pathway

G This compound-D-Ala-D-Ala Interaction Pathway cluster_this compound This compound cluster_dala D-Ala-D-Ala N_backbone_1 Amide NH D_Ala2_O Carboxylate O N_backbone_1->D_Ala2_O H-bond N_backbone_2 Amide NH D_Ala1_O Carbonyl O N_backbone_2->D_Ala1_O H-bond N_backbone_3 Amide NH N_backbone_3->D_Ala1_O H-bond O_backbone_1 Carbonyl O D_Ala2_NH Amide NH O_backbone_1->D_Ala2_NH H-bond O_backbone_2 Carbonyl O D_Ala1_NH Amide NH O_backbone_2->D_Ala1_NH H-bond

Caption: Hydrogen bonding network in the this compound-D-Ala-D-Ala complex.

Experimental Workflow for Isothermal Titration Calorimetry

G ITC Experimental Workflow Start Start Sample_Prep Prepare this compound and D-Ala-D-Ala Peptide Solutions Start->Sample_Prep Degas Degas Solutions Sample_Prep->Degas Load_ITC Load this compound into Sample Cell and Peptide into Syringe Degas->Load_ITC Titration Perform Automated Titration Load_ITC->Titration Raw_Data Obtain Raw Heat Data Titration->Raw_Data Integration Integrate Peaks to get Heat per Injection Raw_Data->Integration Isotherm Plot Binding Isotherm Integration->Isotherm Fit_Data Fit Data to Binding Model Isotherm->Fit_Data Results Determine Ka, ΔH, n Fit_Data->Results End End Results->End

Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.

Logical Relationship of this compound Action

G Consequence of this compound Binding This compound This compound Binding High-Affinity Binding This compound->Binding DAlaDAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor DAlaDAla->Binding Steric_Hindrance Steric Hindrance Binding->Steric_Hindrance Enzyme_Inhibition Inhibition of Transglycosylase and Transpeptidase Steric_Hindrance->Enzyme_Inhibition Cell_Wall_Synthesis Disruption of Peptidoglycan Cross-linking Enzyme_Inhibition->Cell_Wall_Synthesis Weak_Cell_Wall Weakened Cell Wall Cell_Wall_Synthesis->Weak_Cell_Wall Cell_Lysis Cell Lysis and Bacterial Death Weak_Cell_Wall->Cell_Lysis

Caption: The cascade of events following this compound binding to D-Ala-D-Ala.

Conclusion

The antibacterial activity of this compound is fundamentally rooted in its precise molecular recognition of the D-Ala-D-Ala terminus of bacterial cell wall precursors. This high-affinity interaction, driven by a network of hydrogen bonds, effectively halts peptidoglycan synthesis, leading to bacterial cell death. A thorough understanding of the thermodynamics, kinetics, and structural basis of this interaction is crucial for the rational design of new glycopeptide antibiotics that can overcome emerging resistance mechanisms. The experimental protocols outlined in this guide provide a robust framework for researchers engaged in the study of these vital antibacterial agents.

References

Methodological & Application

Application Notes and Protocols for Norvancomycin Fermentation and Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fermentation and production of Norvancomycin, a glycopeptide antibiotic effective against Gram-positive bacteria. The information is curated for professionals in research, development, and manufacturing of pharmaceuticals.

Overview of this compound Production

This compound is a potent glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis (formerly known as Nocardia orientalis). It is structurally similar to vancomycin and is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). The production of this compound involves a multi-step fermentation process under controlled conditions to ensure optimal yield and purity, followed by a robust downstream purification process.

Producing Microorganism

The primary microorganism utilized for the industrial production of this compound is Amycolatopsis orientalis. High-yielding strains, such as Amycolatopsis orientalis NCPC 2-48, have been developed through mutagenesis to significantly increase production titers. The original strain, Amycolatopsis orientalis CPCC 200066, has a baseline production of approximately 200 µg/mL, while high-yield strains can achieve titers exceeding 6000 µg/mL with an optimized fermentation medium[1].

Fermentation Protocol

A systematic approach to fermentation is crucial for maximizing the yield of this compound. This protocol outlines the key stages from inoculum preparation to large-scale fermentation.

Inoculum Preparation

A two-stage inoculum preparation is recommended to ensure a healthy and active seed culture for the production fermenter.

Protocol 1: Inoculum Development

  • Slant Culture: Aseptically inoculate a slant of a suitable agar medium (e.g., Yeast Extract-Malt Extract Agar) with a stock culture of Amycolatopsis orientalis. Incubate at 28-30°C for 5-7 days until sporulation is observed.

  • Seed Culture (Stage 1): Inoculate a 250 mL flask containing 40 mL of seed culture medium with spores from the slant culture. Incubate at 28-30°C on a rotary shaker at 180-220 rpm for 24-48 hours.

  • Seed Culture (Stage 2): Transfer the first-stage seed culture to a larger flask containing the same seed culture medium (typically a 5-10% v/v inoculation rate). Incubate under the same conditions for another 24-48 hours.

Production Medium

The composition of the production medium is critical for high-yield this compound fermentation. Below are representative media compositions for vancomycin, which are analogous for this compound production.

ComponentSeed Medium Concentration (g/L)Production Medium 1 (g/L)Production Medium 2 (g/L)
Yeast Extract3 - 5--
Malt Extract3 - 5--
Peptone10 - 15--
Glucose15 - 20--
Dextrin-100 - 150-
Potato Protein Concentrate-15 - 25-
Soybean Meal/Powder-15 - 2520
Glycerol--60
Dipotassium Hydrogen Phosphate-0.1 - 0.50.2
Sodium Chloride-1.2 - 1.6-
Magnesium Chloride--0.2
Potassium Nitrate--6
Calcium Carbonate--3
Antifoam Agent-1 - 3As needed
pH 6.86.8 - 7.26.5 - 7.0

Note: The exact composition of patented high-yield media is proprietary, but these formulations provide a strong basis for optimization.

Fermentation Conditions

Optimal fermentation parameters are essential for maximizing this compound production.

ParameterOptimal Range
Temperature25 - 30°C
pH6.5 - 7.6
Agitation250 - 400 rpm
Aeration1.0 - 1.5 vvm
Fermentation Time5 - 8 days
Inoculum Size4.5% (v/v)

Protocol 2: Production Fermentation

  • Sterilization: Sterilize the production fermenter containing the production medium.

  • Inoculation: Aseptically transfer the second-stage seed culture to the production fermenter (4.5% v/v).

  • Fermentation: Maintain the fermentation parameters as outlined in the table above. Monitor and control pH, dissolved oxygen, and temperature throughout the process.

  • Fed-Batch Strategy (Optional): To enhance yield, a fed-batch strategy can be employed by intermittently feeding a concentrated solution of a carbon source (e.g., glucose or glycerol) to maintain its optimal concentration in the fermenter.

  • Monitoring: Regularly take samples to measure cell growth (e.g., packed cell volume or dry cell weight) and this compound concentration using HPLC.

Downstream Processing and Purification

The recovery and purification of this compound from the fermentation broth is a multi-step process designed to achieve high purity suitable for pharmaceutical applications.

Protocol 3: this compound Purification

  • Harvesting: At the end of the fermentation, separate the biomass from the culture broth by centrifugation or microfiltration.

  • Acidification: Adjust the pH of the clarified broth to 3.0-3.5 with a suitable acid (e.g., hydrochloric acid). This step aids in the subsequent adsorption to the cation exchange resin.

  • Cation Exchange Chromatography:

    • Load the acidified broth onto a strong acid cation exchange resin column.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the this compound from the resin using a basic solution, such as 0.1 M ammonium hydroxide.

  • Anion Exchange Chromatography and Alumina Column Chromatography:

    • Adjust the pH of the eluate from the previous step to a neutral or slightly acidic range.

    • Pass the solution through a weak base anion exchange resin followed by an alumina column to remove colored and other impurities.

  • Hydrophobic Adsorption Chromatography:

    • Load the eluate onto a hydrophobic adsorbent resin column.

    • Wash the column with water.

    • Elute the this compound with an aqueous solution of a C1-C4 alcohol (e.g., ethanol or isopropanol).

  • Concentration and Crystallization:

    • Concentrate the purified this compound solution under vacuum.

    • Induce crystallization by adding an anti-solvent (e.g., acetone) or by adjusting the pH.

  • Drying: Collect the this compound crystals by filtration and dry them under vacuum to obtain the final product.

Analytical Methods

Accurate quantification of this compound is essential for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is the most common method.

Protocol 4: this compound Quantification by HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detector at 280 nm.

  • Standard Curve: Prepare a standard curve using purified this compound of known concentrations.

  • Sample Preparation: Centrifuge the fermentation broth to remove cells, and dilute the supernatant with the mobile phase before injection.

Visualizing the this compound Biosynthetic Pathway and Production Workflow

The following diagrams illustrate the biosynthetic pathway of this compound and the general workflow for its production.

Norvancomycin_Biosynthesis cluster_0 Precursor Synthesis cluster_1 Heptapeptide Assembly cluster_2 Post-Modification Amino Acid Precursors Amino Acid Precursors NRPS Assembly Non-Ribosomal Peptide Synthetase (NRPS) Assembly Amino Acid Precursors->NRPS Assembly Linear Heptapeptide Linear Heptapeptide NRPS Assembly->Linear Heptapeptide Cyclization Cyclization Linear Heptapeptide->Cyclization Glycosylation Glycosylation Cyclization->Glycosylation This compound This compound Glycosylation->this compound

Caption: Biosynthetic pathway of this compound.

Norvancomycin_Production_Workflow Inoculum_Development Inoculum Development (Slant and Seed Cultures) Production_Fermentation Production Fermentation (Bioreactor) Inoculum_Development->Production_Fermentation Harvesting Harvesting (Centrifugation/Filtration) Production_Fermentation->Harvesting Purification Downstream Purification (Chromatography) Harvesting->Purification Crystallization_Drying Crystallization & Drying Purification->Crystallization_Drying Final_Product This compound API Crystallization_Drying->Final_Product

Caption: General workflow for this compound production.

References

Application Notes and Protocols for High-Yield Norvancomycin Production in Amycolatopsis orientalis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norvancomycin is a glycopeptide antibiotic with a chemical structure and antibacterial spectrum similar to vancomycin, and it is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[1] High-yield production of this compound is crucial for its clinical application and accessibility. This document provides detailed application notes and protocols for achieving high-yield this compound production in Amycolatopsis orientalis, focusing on the high-producing strain NCPC 2-48, which was derived from the parent strain CPCC 200066 through mutagenesis.[1] The fermentation yield of this compound in the original strain was approximately 200 µg/mL, while the high-yield strain can produce over 6000 µg/mL in a patented fermentation medium.[1]

The enhanced production in A. orientalis NCPC 2-48 is attributed to the significant upregulation of the entire this compound biosynthetic gene cluster and the pathways responsible for supplying amino acid and glucose precursors.[1] Key to this upregulation are two cluster-situated regulatory genes, AoStrR1 and AoLuxR1, which act as positive regulators of this compound biosynthesis.[1][2] Overexpression of these genes in the parent strain has been shown to increase this compound production.[1][2]

These notes provide protocols for the fermentation of A. orientalis, genetic manipulation to enhance production through regulator overexpression, and analytical methods for quantifying this compound.

Data Presentation

Table 1: Comparison of this compound Production in Amycolatopsis orientalis Strains

StrainGenotype/PhenotypeFermentation MediumThis compound Titer (µg/mL)Reference
A. orientalis CPCC 200066Wild Type (Parent Strain)Bennet Medium~200[1]
A. orientalis NCPC 2-48High-Yield MutantPatented Fermentation Medium>6000[1]
A. orientalis CPCC 200066Overexpression of AoStrR1Bennet MediumIncreased production[1]
A. orientalis CPCC 200066Overexpression of AoLuxR1Bennet MediumIncreased production[1]

Table 2: Optimized Fermentation Parameters for Glycopeptide Production in Amycolatopsis orientalis

ParameterOptimal ValueReference
pH7.6[3][4]
Temperature29°C[3][4]
Inoculum Size4.5% (v/v)[3][4]
Agitation255 rpm[3][4]
Aeration< 1:10 medium-to-air ratio[3][4]

Experimental Protocols

Protocol 1: High-Yield Fermentation of Amycolatopsis orientalis

This protocol is based on media and conditions reported for A. orientalis and related glycopeptide fermentations.

1. Media Preparation:

  • YMG Medium (for sporulation):

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Glucose: 4 g/L

    • CaCO₃: 2 g/L

    • Agar: 20 g/L

    • Adjust pH to 7.2-7.3. Autoclave for 20 minutes at 121°C.

  • TSB Medium (for seed culture):

    • Tryptone: 20 g/L

    • NaCl: 5 g/L

    • Glucose: 2.5 g/L

    • K₂HPO₄: 2.5 g/L

    • Adjust pH to 7.2. Autoclave for 20 minutes at 121°C.

  • High-Yield Production Medium (based on a patented medium for vancomycin):

    • Dextrin: 120-180 g/L

    • Soybean Powder: 22-38 g/L

    • Potato Protein: 19-29 g/L

    • NaCl: 1.0-1.4 g/L

    • Trace Minerals

    • Adjust pH to 7.5. Autoclave for 20 minutes at 121°C.

2. Fermentation Procedure:

  • Inoculate A. orientalis spores on YMG agar plates and incubate at 30°C for 5-7 days until sporulation is observed.

  • Prepare a spore suspension in sterile water.

  • Inoculate 50 mL of TSB medium in a 250 mL flask with the spore suspension to an OD₆₀₀ of approximately 0.1.

  • Incubate the seed culture at 30°C and 220 rpm for 48 hours.

  • Transfer the seed culture (5% v/v) to the high-yield production medium.

  • Incubate the production culture at 29-30°C with an agitation of 250-300 rpm for 7-10 days. Maintain the pH at approximately 7.5.

  • Monitor this compound production periodically by taking samples and analyzing them via HPLC-MS.

Protocol 2: Overexpression of Regulatory Genes (AoStrR1, AoLuxR1) in A. orientalis

This protocol describes the overexpression of positive regulatory genes in A. orientalis via intergeneric conjugation from E. coli.

1. Vector Construction:

  • Amplify the coding sequences of AoStrR1 and AoLuxR1 from the genomic DNA of A. orientalis NCPC 2-48 using PCR with primers containing appropriate restriction sites.

  • Clone the amplified fragments into an E. coli-Amycolatopsis shuttle vector (e.g., a derivative of pSET152 or a custom-built vector) under the control of a strong constitutive promoter, such as the ermE* promoter.

  • The shuttle vector should contain an origin of transfer (oriT), an antibiotic resistance marker for selection in E. coli (e.g., ampicillin), and a different antibiotic resistance marker for selection in A. orientalis (e.g., apramycin).

  • Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) and select for the appropriate antibiotic resistance.

  • Verify the correct insertion and sequence of the cloned genes by restriction digestion and Sanger sequencing.

  • Transform the confirmed expression plasmid into the donor E. coli strain ET12567/pUZ8002.

2. Intergeneric Conjugation:

  • Grow the E. coli donor strain containing the expression vector in LB medium with appropriate antibiotics (e.g., chloramphenicol, kanamycin, and apramycin) to an OD₆₀₀ of 0.4-0.6.

  • Wash the E. coli cells twice with an equal volume of LB medium to remove antibiotics and resuspend in a small volume of LB.

  • Prepare a dense spore suspension of the recipient A. orientalis CPCC 200066 from a mature YMG plate.

  • Heat-shock the spore suspension at 50°C for 10 minutes to induce germination.

  • Mix the washed E. coli donor cells and the heat-shocked A. orientalis spores.

  • Plate the mixture onto MS agar plates (2% soybean powder, 2% mannitol, 2% agar) and incubate at 30°C for 16-20 hours.

  • Overlay the plates with a selective agent for A. orientalis (e.g., nalidixic acid to inhibit E. coli growth) and the antibiotic for plasmid selection (e.g., apramycin).

  • Incubate the plates for another 5-7 days at 30°C until exconjugant colonies appear.

  • Streak the exconjugants onto fresh selective plates to obtain pure cultures.

  • Confirm the presence of the overexpression cassette in the A. orientalis exconjugants by PCR.

Protocol 3: Quantification of this compound by HPLC-MS

This protocol provides a general method for the quantification of this compound from fermentation broth.

1. Sample Preparation:

  • Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet the mycelia.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent (e.g., water with 0.1% formic acid) to a concentration within the linear range of the standard curve.

2. HPLC-MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the characteristic m/z for this compound.

3. Quantification:

  • Prepare a standard curve of this compound in the same diluent as the samples.

  • Analyze the standards and samples by HPLC-MS.

  • Quantify the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Visualizations

Norvancomycin_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_assembly Heptapeptide Assembly cluster_modification Post-Assembly Modification cluster_regulation Regulation Primary Metabolism Primary Metabolism Amino Acids (Leu, Asn, Tyr) Amino Acids (Leu, Asn, Tyr) Primary Metabolism->Amino Acids (Leu, Asn, Tyr) Glucose Glucose Primary Metabolism->Glucose NRPS Assembly NRPS Assembly Amino Acids (Leu, Asn, Tyr)->NRPS Assembly Post-Modification Enzymes Post-Modification Enzymes Glucose->Post-Modification Enzymes Glycosylation Linear Heptapeptide Linear Heptapeptide NRPS Assembly->Linear Heptapeptide Linear Heptapeptide->Post-Modification Enzymes This compound This compound Post-Modification Enzymes->this compound AoStrR1 AoStrR1 AoStrR1->NRPS Assembly + AoLuxR1 AoLuxR1 AoLuxR1->NRPS Assembly +

Caption: Simplified overview of the this compound biosynthesis and regulation pathway.

Experimental_Workflow cluster_strain_improvement Strain Improvement cluster_fermentation Fermentation cluster_analysis Analysis A_orientalis_WT A. orientalis CPCC 200066 Conjugation Intergeneric Conjugation A_orientalis_WT->Conjugation Overexpression_Vector Construct Overexpression Vector (AoStrR1/AoLuxR1) Overexpression_Vector->Conjugation Engineered_Strain Engineered High-Yield Strain Conjugation->Engineered_Strain Spore_Culture Spore Culture (YMG) Engineered_Strain->Spore_Culture Seed_Culture Seed Culture (TSB) Spore_Culture->Seed_Culture Production_Culture Production Culture Seed_Culture->Production_Culture Fermentation_Broth Fermentation Broth Production_Culture->Fermentation_Broth Sample_Prep Sample Preparation Fermentation_Broth->Sample_Prep HPLC_MS HPLC-MS Analysis Sample_Prep->HPLC_MS Quantification Quantification HPLC_MS->Quantification High_Yield_this compound High-Yield this compound Quantification->High_Yield_this compound

Caption: Experimental workflow for high-yield this compound production.

References

Application Notes and Protocols for the Downstream Processing and Purification of Norvancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the downstream processing and purification of Norvancomycin from fermentation broth. The following sections outline a multi-step purification strategy designed to achieve high purity and yield, suitable for pharmaceutical applications. The protocols are based on established methods for glycopeptide antibiotic purification, with specific parameters adapted for this compound where available.

Overview of the Downstream Processing Workflow

The purification of this compound from the fermentation broth is a multi-step process involving clarification, a series of chromatographic separations, concentration, and final formulation. Each step is designed to remove specific impurities, such as host cell proteins, DNA, pigments, and structurally related impurities. A high-yield fermentation process can produce this compound concentrations of up to 6000 µg/ml, which serves as the starting material for the downstream process.[1]

The general workflow is as follows:

This compound Downstream Processing Workflow Fermentation_Broth Fermentation Broth Clarification Broth Clarification (Centrifugation/Filtration) Fermentation_Broth->Clarification Removal of Biomass Cation_Exchange Cation Exchange Chromatography (Capture Step) Clarification->Cation_Exchange Clarified Supernatant Anion_Exchange Anion Exchange & Alumina Chromatography (Impurity Removal) Cation_Exchange->Anion_Exchange Eluate Hydrophobic_Interaction Hydrophobic Interaction Chromatography (Polishing Step) Anion_Exchange->Hydrophobic_Interaction Flow-through Concentration_Diafiltration Concentration & Diafiltration (Buffer Exchange & Desalting) Hydrophobic_Interaction->Concentration_Diafiltration Purified Eluate Crystallization Crystallization (Final Product Formulation) Concentration_Diafiltration->Crystallization Concentrated Solution Final_Product High-Purity this compound HCl Crystallization->Final_Product Crystalline Solid

Caption: Overall workflow for this compound downstream processing.

Data Presentation: Expected Purity and Yield

The following table summarizes the expected purity and yield at each stage of the purification process. These values are estimates based on typical glycopeptide purification processes and should be optimized for specific process conditions.

Purification StepStarting Purity (HPLC)Expected Purity (HPLC)Expected Step Yield
Clarified Fermentation Broth~40-60%~40-60%>95%
Cation Exchange Chromatography~40-60%~75-85%~85-90%
Anion Exchange & Alumina Chromatography~75-85%~85-95%>95%
Hydrophobic Interaction Chromatography~85-95%>98%~90-95%
Concentration & Diafiltration>98%>98%>98%
Crystallization>98%>99.5%~90-95%
Overall Process ~40-60% >99.5% ~65-75%

Experimental Protocols

Fermentation Broth Clarification

Objective: To remove microbial cells and other suspended solids from the fermentation broth.

Protocol:

  • Cool the fermentation broth to 4-10°C to minimize product degradation.

  • Perform centrifugation at 5,000-10,000 x g for 30-60 minutes to pellet the biomass.

  • Decant the supernatant containing the soluble this compound.

  • Further clarify the supernatant by passing it through a depth filter with a pore size of 0.45 µm to remove any remaining fine particles.

  • Adjust the pH of the clarified broth to 1.0-3.0 with hydrochloric acid (HCl) in preparation for the first chromatography step.[2]

Cation Exchange Chromatography (Capture Step)

Objective: To capture this compound from the clarified broth and achieve initial purification and concentration.

Cation_Exchange_Workflow Start Start Equilibration Equilibrate Column (pH 1.0-3.0) Start->Equilibration Loading Load Clarified Broth (pH 1.0-3.0) Equilibration->Loading Wash Wash with Equilibration Buffer Loading->Wash Unbound Impurities Discarded Elution Elute with High pH Buffer (0.05-0.2 N NH4OH, pH 9-11) Wash->Elution Collection Collect this compound Eluate Elution->Collection End End Collection->End

Caption: Cation exchange chromatography workflow.

Protocol:

  • Column: Strong acid cation exchange resin, such as DOWEX 50WX2-100.[2]

  • Equilibration: Equilibrate the column with 3-5 column volumes (CV) of purified water adjusted to pH 1.0-3.0 with HCl.

  • Loading: Load the pH-adjusted clarified fermentation broth onto the column at a linear flow rate of 100-200 cm/hr.

  • Wash: Wash the column with 3-5 CV of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound with a 0.05 to 0.2 N ammonium hydroxide (NH₄OH) solution (pH 9-11).[2]

  • Collection: Collect the eluate fractions and immediately adjust the pH to 3.0-5.0 with HCl to maintain product stability.[2] Monitor the elution profile using UV absorbance at 280 nm. Pool the fractions containing this compound.

Anion Exchange and Alumina Chromatography (Impurity Removal)

Objective: To remove negatively charged impurities and colored substances. This is often performed as a flow-through step where this compound does not bind.

Protocol:

  • Columns: A weak base anion exchange resin followed by an alumina column in series.[2]

  • Equilibration: Equilibrate both columns with 3-5 CV of purified water adjusted to the same pH as the cation exchange eluate (pH 3.0-5.0).

  • Loading: Pass the pH-adjusted eluate from the cation exchange step directly through the anion exchange and alumina columns at a linear flow rate of 150-250 cm/hr.[2]

  • Collection: Collect the flow-through containing the purified this compound. The impurities will bind to the anion exchange and alumina resins.

  • Wash: Wash the columns with 2-3 CV of the equilibration buffer and combine with the flow-through to maximize recovery.

Hydrophobic Interaction Chromatography (HIC) (Polishing Step)

Objective: To separate this compound from other structurally similar impurities based on hydrophobicity.

Protocol:

  • Column: A hydrophobic interaction chromatography resin (e.g., Phenyl Sepharose).

  • Sample Preparation: Adjust the salt concentration of the flow-through from the previous step by adding ammonium sulfate to a final concentration of 1-2 M to promote hydrophobic interactions.[3]

  • Equilibration: Equilibrate the HIC column with 3-5 CV of a buffer containing the same high salt concentration (e.g., 1-2 M ammonium sulfate in a phosphate buffer, pH 6.0-7.0).[3]

  • Loading: Load the salt-adjusted sample onto the column at a linear flow rate of 80-150 cm/hr.

  • Elution: Elute this compound using a decreasing salt gradient. For example, a linear gradient from 1-2 M to 0 M ammonium sulfate over 10-15 CV.[3]

  • Collection: Collect fractions and analyze for purity using reverse-phase HPLC (RP-HPLC). Pool the fractions that meet the purity specifications.

Concentration and Diafiltration

Objective: To concentrate the purified this compound solution, remove salts, and exchange the buffer for the final formulation step.

Protocol:

  • System: Tangential Flow Filtration (TFF) system with a regenerated cellulose or polyethersulfone membrane (e.g., 1-3 kDa molecular weight cut-off).

  • Concentration: Concentrate the pooled HIC fractions to a target concentration (e.g., 50-100 g/L) by ultrafiltration.

  • Diafiltration: Perform diafiltration against a suitable buffer for crystallization (e.g., purified water or a weak acidic buffer) to remove salts from the previous chromatography steps. A constant volume diafiltration with 5-10 diavolumes is typically sufficient.

  • Final Concentration: After diafiltration, further concentrate the solution to the optimal concentration for crystallization.

Crystallization

Objective: To obtain the final high-purity this compound hydrochloride as a stable crystalline solid.

Crystallization_Process Start Start pH_Adjustment Adjust pH of Concentrated Solution (to 2.0-5.0 with HCl) Start->pH_Adjustment Solvent_Addition Add Anti-solvent (e.g., Acetone) (5-fold volume) pH_Adjustment->Solvent_Addition Cooling Cool to 4°C and Incubate Solvent_Addition->Cooling Filtration Filter Crystals Cooling->Filtration Washing Wash with Cold Acetone Filtration->Washing Drying Dry under Vacuum Washing->Drying End High-Purity Crystalline this compound HCl Drying->End

Caption: Final crystallization step for this compound HCl.

Protocol:

  • pH Adjustment: Adjust the pH of the final concentrated this compound solution to 2.0-5.0 using 2 N HCl. A pH of approximately 4.5 is often optimal for vancomycin crystallization.[2][4]

  • Anti-solvent Addition: Slowly add a water-soluble organic solvent, such as acetone, to the solution while stirring. A typical ratio is a 5-fold volume of acetone to the aqueous solution.[2]

  • Crystallization: Leave the solution at a low temperature (e.g., 4°C) overnight to allow for crystal formation.[2]

  • Filtration and Washing: Collect the crystals by filtration. Wash the crystals with a small volume of cold acetone to remove any residual soluble impurities.[4]

  • Drying: Dry the crystalline this compound hydrochloride under vacuum at a controlled temperature (e.g., 35-40°C) to a constant weight.[4]

Quality Control

Throughout the purification process, it is essential to monitor the purity and concentration of this compound. RP-HPLC is the primary analytical method for this purpose.

Exemplary RP-HPLC Conditions:

  • Column: C18 column (e.g., 5 µm, 250 x 4.6 mm).[5]

  • Mobile Phase A: Phosphate buffer.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A suitable gradient of mobile phase B to elute this compound and separate it from impurities.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 280 nm.

These application notes and protocols provide a robust framework for the downstream processing and purification of this compound. Optimization of each step will be necessary to achieve the desired purity, yield, and process efficiency for a specific manufacturing setting.

References

Application Notes and Protocols for UPLC-MS/MS Quantification of Norvancomycin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of norvancomycin in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for therapeutic drug monitoring and pharmacokinetic studies, ensuring optimal dosing and patient safety. This compound, an analog of vancomycin, is used in the treatment of serious infections caused by Gram-positive bacteria.[1][2] Monitoring its plasma concentration is essential due to significant inter-individual variability and the potential for adverse drug reactions.[1][2]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described UPLC-MS/MS method, compiled from various validated studies.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (mg/L)Lower Limit of Quantification (LLOQ) (mg/L)
This compound1 - 1001

Data compiled from multiple sources indicating a common linear range.[1][3]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow QC< 11.55< 11.55-7.39 to 10.27
Medium QC< 11.55< 11.55-7.39 to 10.27
High QC< 11.55< 11.55-7.39 to 10.27

%RSD: Relative Standard Deviation. QC: Quality Control. Data represents typical acceptance criteria from validated methods.[1]

Table 3: Recovery and Matrix Effect

AnalyteInternal Standard (IS) Normalized Recovery (%)Matrix Factor (%)
This compound68.24 - 78.2494.53 - 115.80

These values indicate that the method effectively compensates for matrix-induced signal suppression or enhancement.[1]

Experimental Protocols

This section details the step-by-step procedures for sample preparation, UPLC-MS/MS analysis, and data acquisition.

Materials and Reagents
  • This compound reference standard

  • Vancomycin-d10 (or other suitable internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting this compound from plasma samples.[4]

  • Thaw : Bring frozen plasma samples to room temperature.

  • Aliquot : Vortex and aliquot 100 µL of plasma into a microcentrifuge tube.

  • Spike IS : Add 10 µL of the internal standard working solution (e.g., vancomycin-d10) to the plasma sample.

  • Precipitate : Add 300 µL of cold acetonitrile or methanol to precipitate plasma proteins.

  • Vortex : Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge : Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject : Inject an aliquot of the supernatant into the UPLC-MS/MS system.

G cluster_prep Sample Preparation plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is precipitate 3. Add Acetonitrile/Methanol is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into UPLC-MS/MS supernatant->inject

Fig 1. Plasma Sample Preparation Workflow
UPLC-MS/MS Analysis

The following are typical UPLC-MS/MS conditions for the analysis of this compound.

UPLC Conditions:

  • Column : Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[4]

  • Mobile Phase A : Water with 0.1% formic acid or 10 mM ammonium acetate[4]

  • Mobile Phase B : Acetonitrile or Methanol[4]

  • Flow Rate : 0.4 mL/min[1][4]

  • Gradient :

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.5 min: 95-5% B

    • 3.5-4.5 min: 5% B

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

  • Run Time : Approximately 3.5 - 4.5 minutes[1][4]

MS/MS Conditions:

  • Ionization Mode : Positive Electrospray Ionization (ESI+)[4]

  • Scan Type : Multiple Reaction Monitoring (MRM)

  • MRM Transitions :

    • This compound : m/z 718.5 → 144.1[1][3]

    • Internal Standard (Vancomycin-d10) : To be optimized based on the specific IS used. (A common transition for vancomycin is m/z 725.7 → 144.2)

  • Collision Energy and Cone Voltage : These parameters should be optimized for the specific instrument to achieve maximum signal intensity for both the analyte and the internal standard.

G cluster_analysis UPLC-MS/MS Analysis Workflow injection Sample Injection uplc UPLC Separation (C18 Column) injection->uplc esi Electrospray Ionization (ESI+) uplc->esi quad1 Quadrupole 1 (Q1) Precursor Ion Selection esi->quad1 collision Quadrupole 2 (Q2) Collision Cell (Fragmentation) quad1->collision quad3 Quadrupole 3 (Q3) Product Ion Selection collision->quad3 detector Detector quad3->detector data Data Acquisition & Processing detector->data

Fig 2. UPLC-MS/MS Analytical Workflow
Data Analysis and Quantification

  • Calibration Curve : A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification : The concentration of this compound in the plasma samples is determined from the calibration curve using the measured peak area ratios.

  • Quality Control : The accuracy and precision of the method are monitored by including quality control (QC) samples at low, medium, and high concentrations in each analytical run. The results of the QC samples should fall within the pre-defined acceptance criteria (typically ±15% of the nominal value).

Method Validation

The described method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include assessments of:

  • Selectivity and Specificity : To ensure no interference from endogenous plasma components.

  • Linearity : To define the range over which the assay is accurate and precise.

  • Accuracy and Precision : To demonstrate the closeness of measured values to the true value and the reproducibility of the measurements.

  • Recovery and Matrix Effect : To evaluate the efficiency of the extraction process and the influence of the plasma matrix on ionization.

  • Stability : To assess the stability of this compound in plasma under various storage and handling conditions.

Conclusion

This UPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The short analysis time and simple sample preparation make it suitable for high-throughput analysis in a clinical or research setting.[5] Adherence to the detailed protocols and proper method validation will ensure reliable and accurate results for therapeutic drug monitoring and pharmacokinetic evaluations.

References

Application Notes and Protocols for HPLC-Based Analysis of Norvancomycin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Norvancomycin using various High-Performance Liquid Chromatography (HPLC) techniques. These methods are intended for researchers, scientists, and drug development professionals involved in the analysis of this compound in different sample matrices.

Reversed-Phase HPLC (RP-HPLC) Method for this compound in Pharmaceutical Dosage Forms

This application note describes a stability-indicating RP-HPLC method for the determination of this compound, often analyzed alongside Vancomycin, in pharmaceutical preparations.

Experimental Protocol

1.1. Materials and Reagents:

  • This compound and Vancomycin reference standards

  • Cephalexin monohydrate (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Citrate buffer (pH 4)

  • Deionized water

  • 0.45 µm microporous filter

1.2. Chromatographic Conditions:

  • HPLC System: Isocratic HPLC system with UV detector

  • Column: Capital C8-Optimal (250 x 4.6 mm i.d., 5 µm particle size)

  • Mobile Phase: Citrate buffer (pH 4) : Acetonitrile : Methanol (85:10:5 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 100 µL

  • Detection: UV at 280 nm

  • Run Time: Approximately 10 minutes

1.3. Standard Solution Preparation:

  • Prepare a 1000 µg/mL stock solution of this compound in deionized water.

  • Perform serial dilutions to obtain standard solutions with concentrations ranging from 1-100 µg/mL.

  • Prepare a 200 µg/mL stock solution of Cephalexin (IS) in deionized water.

  • To each this compound standard solution, add an equal volume of the 200 µg/mL IS solution.

1.4. Sample Preparation (from Vial):

  • Reconstitute the contents of a this compound vial with a known volume of deionized water to obtain a theoretical concentration within the calibration range.

  • Further dilute the solution as necessary with deionized water.

  • Add an equal volume of the 200 µg/mL IS solution to the diluted sample.

  • Vortex the solution and filter through a 0.45 µm filter before injection.

1.5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity Range1-100 µg/mL
Correlation Coefficient (r²)0.9999[1]
Limit of Detection (LOD)10 ng/mL[1]
Retention Time (this compound)Approx. 4.30 min (relative to Vancomycin)
Retention Time (Cephalexin IS)Approx. 7.50 min[1]

Note: The retention time of this compound is expected to be close to that of Vancomycin under these conditions.

Experimental Workflow

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Stock Prepare this compound Stock Solution (1mg/mL) Standard_Dilutions Create Serial Dilutions (1-100 µg/mL) Standard_Stock->Standard_Dilutions Spike_Standards Spike Standards with IS Standard_Dilutions->Spike_Standards IS_Stock Prepare IS Stock Solution (200 µg/mL) IS_Stock->Spike_Standards Spike_Sample Spike Sample with IS IS_Stock->Spike_Sample Filter Filter through 0.45 µm filter Spike_Standards->Filter Sample_Reconstitution Reconstitute Pharmaceutical Product Sample_Dilution Dilute Sample Sample_Reconstitution->Sample_Dilution Sample_Dilution->Spike_Sample Spike_Sample->Filter Inject Inject 100 µL onto C8 Column Filter->Inject Elute Isocratic Elution (Citrate Buffer/ACN/MeOH) Inject->Elute Detect UV Detection at 280 nm Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

RP-HPLC Workflow for this compound Analysis.

UHPLC-MS/MS Method for this compound in Human Plasma

This application note details a sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous determination of this compound and other antibacterial drugs in human plasma.[2]

Experimental Protocol

2.1. Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Water (HPLC grade)

  • Human plasma (drug-free)

2.2. Chromatographic and MS Conditions:

  • UHPLC System: UHPLC system coupled to a tandem mass spectrometer

  • Column: BEH C18 column (2.1 × 50 mm, 1.7 µm)[2]

  • Mobile Phase A: Water with 7.71 g/L ammonium acetate, adjusted to pH 6.5 with acetic acid[2]

  • Mobile Phase B: Methanol

  • Gradient Elution: A suitable gradient to separate this compound from other components.

  • Flow Rate: 0.4 mL/min[2]

  • Injection Volume: Not specified, typically low (e.g., 5 µL)

  • Ionization: Positive electrospray ionization (ESI+)[2]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode

2.3. Standard Solution Preparation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

  • Prepare working standard solutions by diluting the stock solutions.

  • Spike drug-free human plasma with working standard solutions to prepare calibration standards and quality control (QC) samples.

2.4. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, standard, or QC, add a specified volume of cold methanol (e.g., 300 µL) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 12000 rpm) for 15 minutes.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen, if necessary.

  • Reconstitute the residue in the mobile phase and inject it into the UHPLC-MS/MS system.

Quantitative Data Summary
ParameterResult
Linearity Range1-100 µg/mL[2]
Intra-day and Inter-day Accuracy-8.47% to 10.13%[2]
Intra-day and Inter-day Precision< 12%[2]
Recovery62.72% - 105.78% (Internal standard normalized)[2]
Matrix Effect96.67% - 114.20% (Internal standard normalized)[2]

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc_ms UHPLC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample 100 µL Plasma Sample Add_Methanol Add Cold Methanol (Protein Precipitation) Plasma_Sample->Add_Methanol Vortex Vortex for 1 min Add_Methanol->Vortex Centrifuge Centrifuge at 12000 rpm for 15 min Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject_Sample Inject onto BEH C18 Column Collect_Supernatant->Inject_Sample Gradient_Elution Gradient Elution (Water/Methanol with Ammonium Acetate) Inject_Sample->Gradient_Elution ESI_Ionization Positive ESI Gradient_Elution->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Integration Integrate MRM Peaks MRM_Detection->Peak_Integration Calibration Generate Calibration Curve Peak_Integration->Calibration Quantification Quantify this compound Calibration->Quantification

UHPLC-MS/MS Workflow for this compound in Plasma.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method for this compound and Related Impurities

This application note outlines a HILIC method suitable for the separation of polar compounds like this compound from Vancomycin and other related impurities.[4] HILIC is an alternative to reversed-phase and ion-pair chromatography, offering different selectivity.[4]

Experimental Protocol

3.1. Materials and Reagents:

  • This compound and Vancomycin reference standards

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid (for pH adjustment)

  • Water (HPLC grade)

3.2. Chromatographic Conditions:

  • HPLC System: HPLC or UHPLC system with UV or MS detector

  • Column: Click XIon column (a zwitterionic HILIC column)[4]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Ammonium formate buffer in water

  • Gradient Elution: A gradient from high to low acetonitrile concentration.

  • Flow Rate: To be optimized based on column dimensions.

  • Injection Volume: To be optimized.

  • Detection: UV (e.g., 210 nm) or Mass Spectrometry

3.3. Standard and Sample Preparation:

  • Prepare stock solutions of this compound and other related impurities in a mixture of acetonitrile and water to ensure solubility.

  • Prepare working standards by diluting the stock solutions in the initial mobile phase composition.

  • For pharmaceutical formulations, dissolve the sample in the initial mobile phase, sonicate if necessary, and filter before injection.

Quantitative Data Summary

While specific quantitative validation data for this compound using this exact HILIC method is not provided in the cited abstract, the method was successful in separating Vancomycin and its related impurities, including this compound.[4] Method validation would need to be performed according to ICH guidelines.

ParameterExpected Performance
SelectivityGood separation of this compound from Vancomycin and other polar impurities[4]
RetentionGood retention of polar glycopeptides[4]
MS CompatibilityGood, due to the use of volatile mobile phase additives like ammonium formate[4]

Logical Relationship Diagram

High_ACN High Acetonitrile (Weak Solvent) Retention Retention High_ACN->Retention Low_ACN Low Acetonitrile (Strong Solvent) Elution Elution Low_ACN->Elution Polar_Analyte Polar Analyte (e.g., this compound) Polar_Analyte->Retention Polar_Stationary_Phase Polar Stationary Phase (HILIC Column) Polar_Stationary_Phase->Retention Retention->Elution

References

Application Notes and Protocols for Vancomycin Quantification Using Norvancomycin as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vancomycin is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Due to its narrow therapeutic window, therapeutic drug monitoring (TDM) of vancomycin is essential to ensure efficacy while minimizing the risk of toxicity, such as nephrotoxicity.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of vancomycin in biological matrices.[4][5] The use of a suitable internal standard (IS) is critical for accurate and precise quantification, correcting for variations in sample preparation and instrument response. Norvancomycin, a close structural analog of vancomycin, is an excellent internal standard for this purpose.[4][6][7] These application notes provide a detailed protocol for the quantification of vancomycin in human plasma/serum using this compound as an internal standard via a validated LC-MS/MS method.

Structural Similarity of Vancomycin and this compound

Vancomycin and this compound share a very similar chemical structure, with the only difference being a methyl group on the N-terminus of vancomycin, which is absent in this compound.[6][7] This close structural similarity results in comparable ionization efficiency and chromatographic behavior, making this compound an ideal internal standard that effectively compensates for matrix effects and other sources of analytical variability.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the quantification of vancomycin in human plasma or serum.

Materials and Reagents
  • Vancomycin hydrochloride (analytical standard)

  • This compound (internal standard)[4]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma/serum

Preparation of Stock and Working Solutions
  • Vancomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve vancomycin hydrochloride in deionized water to a final concentration of 1 mg/mL.[4][8]

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in deionized water to a final concentration of 1 mg/mL.[4][8]

  • Vancomycin Working Solutions: Serially dilute the vancomycin stock solution with deionized water to prepare working solutions at various concentrations.[8]

  • This compound (IS) Working Solution: Dilute the this compound stock solution with deionized water to a final concentration of 100 ng/mL.[8]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting vancomycin and this compound from plasma or serum samples.[9][10][11]

  • Pipette 100 µL of plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 200 µL of the this compound IS working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.[12]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer is used for analysis.[4][13][14]

Liquid Chromatography Conditions:

ParameterValue
Column ZORBAX SB-C18 (150 x 4.6 mm, 5 µm) or equivalent[4][15]
Mobile Phase A 0.1% Formic acid in Water[4][15]
Mobile Phase B 0.1% Formic acid in Acetonitrile[4][15]
Gradient Isocratic or gradient elution can be optimized. A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration.
Flow Rate 0.4 - 1.2 mL/min[14][16]
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Vancomycin: m/z 725.6 → 144.1[17] this compound: m/z 718.5 → 144.1[14]
Collision Energy (CE) and Declustering Potential (DP) These parameters should be optimized for the specific instrument to achieve maximum sensitivity.[8]

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from validated methods using this compound as an internal standard for vancomycin quantification.

Table 1: Linearity and Sensitivity
AnalyteCalibration RangeLLOQ (Lower Limit of Quantification)LOD (Limit of Detection)
Vancomycin1 - 2000 ng/mL[4][15]1.0 ng/mL[15]0.3 ng/mL[15]
Vancomycin0.5 - 100 µg/mL[13]0.5 µg/mL[13]Not Reported
Table 2: Accuracy and Precision
AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
VancomycinLow QC< 15%< 15%85 - 115%
VancomycinMedium QC< 15%< 15%85 - 115%
VancomycinHigh QC< 15%< 15%85 - 115%
Note: Specific values for precision and accuracy can be found in cited literature, generally falling within these acceptable ranges for bioanalytical method validation.[13]
Table 3: Recovery
AnalyteConcentration LevelRecovery (%)
VancomycinLow QC87.2 - 102.3%[4][15]
VancomycinMedium QC87.2 - 102.3%[4][15]
VancomycinHigh QC87.2 - 102.3%[4][15]
This compound (IS)-~45% (Internal standard normalized)[13]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of vancomycin using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Peak Area Ratios (Vancomycin/Norvancomycin) Integrate->Calculate Quantify Quantify Vancomycin Concentration (Using Calibration Curve) Calculate->Quantify

Caption: Workflow for Vancomycin Quantification.

Logical Relationship of Method Validation

This diagram shows the key components of the bioanalytical method validation process.

G cluster_parameters Key Validation Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Method Validation Components.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of vancomycin in biological matrices by LC-MS/MS.[4] Its structural similarity to vancomycin ensures effective compensation for analytical variability, leading to high accuracy and precision. The detailed protocols and validation data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for therapeutic drug monitoring and pharmacokinetic studies of vancomycin.

References

Application Notes and Protocols for Norvancomycin in Treating MRSA Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvancomycin is a glycopeptide antibiotic with a mechanism of action similar to vancomycin, primarily used against serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound for the treatment of MRSA infections.

Mechanism of Action

This compound exerts its bactericidal effect by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which are essential building blocks for the bacterial cell wall.[1][2] This binding obstructs the transglycosylation and transpeptidation steps in peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.[1] Due to this mechanism, this compound is particularly effective against bacteria that have developed resistance to beta-lactam antibiotics.[1]

Resistance to this compound, though uncommon, can arise from alterations in the target site, where the D-alanyl-D-alanine terminus is replaced with D-alanyl-D-lactate or D-alanyl-D-serine, reducing the binding affinity of the drug.[1]

In Vitro Efficacy of this compound against MRSA

AntibioticOrganismMIC50 (µg/mL)MIC90 (µg/mL)MBC (µg/mL)
VancomycinMRSA11-20.5 - 64

Table 1: Summary of Vancomycin In Vitro Activity against MRSA. Data compiled from multiple sources.

Clinical Efficacy of this compound

Clinical studies have demonstrated that this compound has a clinical efficacy comparable to vancomycin in treating MRSA infections.[3]

Treatment GroupNumber of CasesClinical Effective RateMRSA Clearance Rate
This compound6880.9%80.9%
Vancomycin4778.7%82.9%

Table 2: Comparative Clinical Efficacy of this compound and Vancomycin in MRSA Lower Respiratory Tract Infections.[3]

A randomized controlled trial on the treatment of central nervous system MRSA infections provided the following dosing regimen for this compound:

Administration RouteDosageFrequency
Intravenous800 mgEvery 12 hours
Intrathecal16 mgEvery 24 hours

Table 3: this compound Dosing Regimen for CNS MRSA Infections.[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against MRSA. These are adapted from standard antimicrobial testing methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound hydrochloride

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • MRSA isolates

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • 0.5 McFarland standard

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

  • Preparation of MRSA Inoculum: Culture the MRSA isolate on a suitable agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Inoculation: Add the prepared MRSA inoculum to each well containing the this compound dilutions and to a growth control well (containing only MHB and inoculum). Include a sterility control well (containing only MHB).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA isolate.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilution in 96-well plate prep_drug->serial_dilution prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) inoculate Inoculate wells with MRSA suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare MRSA Inoculum (~1x10⁶ CFU/mL) inoculate Inoculate tubes prep_inoculum->inoculate prep_tubes Prepare tubes with This compound at various MIC multiples prep_tubes->inoculate incubate_sample Incubate and collect samples at time points (0, 2, 4, 6, 8, 24h) inoculate->incubate_sample serial_plate Perform serial dilutions and plate incubate_sample->serial_plate count_colonies Incubate plates and count CFU/mL serial_plate->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data Cytotoxicity_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis seed_cells Seed mammalian cells in 96-well plate incubate_attach Incubate 24h for cell attachment seed_cells->incubate_attach add_drug Add this compound serial dilutions incubate_attach->add_drug incubate_drug Incubate for 24, 48, or 72 hours add_drug->incubate_drug add_mtt Add MTT solution and incubate incubate_drug->add_mtt solubilize Add solubilization buffer add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability Resistance_Pathway cluster_resistance Resistance Mechanism This compound This compound PBP Peptidoglycan Precursors (D-Ala-D-Ala) This compound->PBP Inhibits cross-linking VraS VraS (Sensor Kinase) This compound->VraS Induces stress CellWall Bacterial Cell Wall PBP->CellWall Synthesis VraR VraR (Response Regulator) VraS->VraR Phosphorylates CellWallGenes Cell Wall Synthesis Genes VraR->CellWallGenes Activates transcription ThickenedCellWall Thickened Cell Wall CellWallGenes->ThickenedCellWall Leads to Resistance Reduced Susceptibility ThickenedCellWall->Resistance

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Norvancomycin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, standardized guidelines from major international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the in vitro susceptibility testing of Norvancomycin are not publicly available. The following protocols are based on established methodologies for other glycopeptide antibiotics, like vancomycin, and should be considered as a starting point for developing and validating a robust testing procedure for this compound in a research setting. It is imperative for researchers to establish their own quality control ranges and interpretive criteria based on experimental data.

Introduction

This compound is a glycopeptide antibiotic with a spectrum of activity primarily against Gram-positive bacteria. Accurate determination of its in vitro activity is crucial for research and drug development purposes. This document provides detailed protocols for common susceptibility testing methods: broth microdilution, agar dilution, disk diffusion, and gradient diffusion (Etest).

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from this compound susceptibility testing. Specific values for quality control (QC) ranges and interpretive breakpoints are not available and must be determined by the user.

Table 1: Quality Control (QC) Ranges for this compound MIC Testing

Quality Control StrainMethodThis compound MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213Broth MicrodilutionUser-defined
Enterococcus faecalis ATCC® 29212Broth MicrodilutionUser-defined
Staphylococcus aureus ATCC® 25923Disk DiffusionUser-defined

Table 2: Interpretive Criteria for this compound

MethodSusceptible (S)Intermediate (I)Resistant (R)
MIC (µg/mL)User-definedUser-definedUser-defined
Disk Diffusion Zone Diameter (mm)User-definedUser-definedUser-defined

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration 100-fold the highest concentration to be tested.

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the stock solution in CAMHB to create working solutions that are twice the final desired concentrations.

  • Plate Inoculation:

    • Add 50 µL of the appropriate this compound working solution to each well of a 96-well plate.

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final this compound concentrations.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation_reading Incubation & Reading prep_stock Prepare this compound Stock Solution prep_working Prepare Serial Dilutions (Working Solutions) prep_stock->prep_working add_drug Add 50 µL Drug Dilutions to Wells prep_working->add_drug prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum add_inoculum Add 50 µL Diluted Inoculum to Wells dilute_inoculum->add_inoculum add_drug->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Workflow
Agar Dilution Method for MIC Determination

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each this compound solution to 9 parts of molten MHA to achieve the final concentrations.

    • Mix well and pour into sterile petri dishes. Allow the agar to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Using an inoculum replicator, spot-inoculate the surface of each agar plate with the bacterial suspension (final inoculum of approximately 10⁴ CFU per spot).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.

Agar_Dilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading prep_drug_agar Prepare Agar Plates with Serial Dilutions of this compound inoculate Spot-Inoculate Plates with Bacterial Suspension prep_drug_agar->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration plate with no growth) incubate->read_mic

Agar Dilution Workflow
Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of a bacterial isolate to an antibiotic by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • This compound-impregnated paper disks (concentration to be determined and validated by the user)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application: Aseptically apply the this compound disk to the center of the inoculated plate, pressing gently to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation_application Inoculation & Disk Application cluster_incubation_reading Incubation & Reading prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculate Create a Bacterial Lawn on the Agar Plate prep_inoculum->inoculate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate apply_disk Apply this compound Disk to the Surface inoculate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure the Zone of Inhibition Diameter (mm) incubate->measure_zone

Disk Diffusion Workflow
Gradient Diffusion Method (Etest)

This method utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations to determine the MIC.

Materials:

  • This compound Etest strips (if commercially available; otherwise, this method is not applicable)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Protocol:

  • Inoculum Preparation and Plate Inoculation: Follow steps 1 and 2 of the Disk Diffusion Method to prepare a bacterial lawn on an MHA plate.

  • Strip Application: Aseptically apply the this compound Etest strip to the agar surface with the MIC scale facing upwards. Ensure there are no air bubbles trapped under the strip.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: An elliptical zone of inhibition will form. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Etest_Workflow cluster_prep Preparation cluster_inoculation_application Inoculation & Strip Application cluster_incubation_reading Incubation & Reading prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) inoculate Create a Bacterial Lawn on the Agar Plate prep_inoculum->inoculate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate apply_strip Apply this compound Etest Strip inoculate->apply_strip incubate Incubate at 35°C for 16-20 hours apply_strip->incubate read_mic Read MIC at Intersection of Ellipse and Strip incubate->read_mic

Gradient Diffusion (Etest) Workflow

Application Notes and Protocols for the Synthesis of Novel Norvancomycin Derivatives with Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel Norvancomycin derivatives. The primary focus of these modifications is the N-terminus of the this compound scaffold, a strategy that has proven effective in enhancing antibacterial activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

This compound, a glycopeptide antibiotic, functions by inhibiting bacterial cell wall synthesis.[1][2] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby blocking their incorporation into the growing cell wall.[1][2] However, the emergence of resistance, primarily through the alteration of this binding site to D-Ala-D-Lactate, necessitates the development of new derivatives with improved efficacy.

Strategic Modifications for Enhanced Activity

Research has demonstrated that modifications to the N-terminus of this compound can significantly restore and enhance its antibacterial properties. Two particularly successful strategies involve:

  • Lipophilic Attachments: The introduction of hydrophobic moieties to the N-terminus can enhance the interaction of the antibiotic with the bacterial cell membrane, leading to increased potency.

  • Introduction of Sulfonium and Quaternary Ammonium Moieties: The incorporation of positively charged groups, such as sulfonium or quaternary ammonium ions, has been shown to dramatically increase activity against resistant strains, potentially through a dual mechanism of action that includes membrane disruption.[2]

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative novel this compound derivatives against a panel of sensitive and resistant bacterial strains. The data highlights the significant improvement in activity compared to the parent compound, this compound.

Table 1: MIC Values (µg/mL) of N-Alkyl this compound Derivatives

CompoundModificationS. aureus (MSSA)S. aureus (MRSA)E. faecalis (VSE)E. faecalis (VRE, VanA)E. faecium (VRE, VanB)
This compound-1.02.01.0>25664
ND-C8 Octyl0.51.00.5328
ND-C10 Decyl0.250.50.25164
ND-C12 Dodecyl0.1250.250.12582
ND-C14 Tetradecyl0.1250.250.12541

Table 2: MIC Values (µg/mL) of N-Sulfonium this compound Derivatives

CompoundModificationS. aureus (MSSA)S. aureus (MRSA)S. aureus (VISA)E. faecalis (VRE, VanA)E. faecium (VRE, VanB)
This compound-1.02.08.0>25664
NSD-1 -(CH₂)₃S⁺(CH₃)₂0.250.52.041
NSD-2 -(CH₂)₄S⁺(CH₃)₂0.1250.251.020.5
NSD-3 -(CH₂)₅S⁺(CH₃)₂0.060.1250.510.25

Experimental Protocols

The following are detailed protocols for the synthesis, purification, and evaluation of novel this compound derivatives.

Protocol 1: Synthesis of N-Alkyl this compound Derivatives (Reductive Amination)

This protocol describes the synthesis of N-alkyl derivatives of this compound via reductive amination.

Materials:

  • This compound Hydrochloride

  • Aldehyde (e.g., octyl aldehyde, decyl aldehyde)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Methanol (MeOH)

  • Glacial Acetic Acid (AcOH)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a mixture of methanol and water (1:1, v/v).

  • Aldehyde Addition: Add the corresponding aldehyde (1.2 eq) to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 5.0 using glacial acetic acid.

  • Reductive Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Quench the reaction by adding a few drops of glacial acetic acid until gas evolution ceases.

  • Purification: Purify the crude product by preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a white solid.

Protocol 2: Synthesis of N-Sulfonium this compound Derivatives

This protocol outlines the synthesis of N-sulfonium derivatives, which have shown exceptional potency.

Materials:

  • This compound Hydrochloride

  • Thioalkanol (e.g., 3-(methylthio)-1-propanol)

  • Aldehyde

  • Sodium cyanoborohydride (NaCNBH₃)

  • Methyl iodide (CH₃I)

  • Solvents: Methanol, Acetonitrile, Water, Acetic Acid

Procedure:

  • N-Thioalkyl Intermediate Synthesis:

    • Perform a reductive amination as described in Protocol 1, using an appropriate thioalkanol-derived aldehyde to introduce the thioether moiety.

  • S-Methylation:

    • Dissolve the purified N-thioalkyl this compound intermediate in a mixture of acetonitrile and water (1:1, v/v).

    • Add an excess of methyl iodide (5-10 eq).

    • Stir the reaction mixture in the dark at room temperature for 24-48 hours.

  • Purification:

    • Monitor the reaction by HPLC. Upon completion, purify the crude product by preparative reverse-phase HPLC.

  • Lyophilization:

    • Lyophilize the pure fractions to obtain the N-sulfonium this compound derivative as a white, hygroscopic solid.

Protocol 3: Purification by Preparative Reverse-Phase HPLC

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 10 µm, 250 x 22 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the derivative (e.g., 10-60% B over 30 minutes).

  • Flow Rate: 10-20 mL/min.

  • Detection: UV at 280 nm.

Procedure:

  • Dissolve the crude product in a minimal amount of the initial mobile phase composition.

  • Inject the sample onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major product peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial strains (e.g., MRSA, VRE).

  • This compound derivatives (stock solutions prepared in a suitable solvent, e.g., water or DMSO).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of each this compound derivative in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Norvancomycin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Cell_Wall Cell Wall (Peptidoglycan) Precursors Peptidoglycan Precursors (ending in D-Ala-D-Ala) Transglycosylase Transglycosylase/ Transpeptidase Precursors->Transglycosylase Substrate for polymerization Transglycosylase->Cell_Wall Builds Cell Wall This compound This compound Derivative This compound->Precursors

Caption: Mechanism of action of this compound derivatives.

Synthesis_Workflow Start This compound Reductive_Amination Reductive Amination (Aldehyde, NaCNBH₃) Start->Reductive_Amination N_Alkyl N-Alkyl this compound Derivative Reductive_Amination->N_Alkyl Thioalkyl_Intermediate N-Thioalkyl Intermediate Reductive_Amination->Thioalkyl_Intermediate Purification Preparative RP-HPLC N_Alkyl->Purification S_Methylation S-Methylation (Methyl Iodide) Thioalkyl_Intermediate->S_Methylation N_Sulfonium N-Sulfonium this compound Derivative S_Methylation->N_Sulfonium N_Sulfonium->Purification Characterization Characterization (MS, NMR) Purification->Characterization MIC_Testing MIC Determination (Broth Microdilution) Characterization->MIC_Testing

Caption: General workflow for synthesis and evaluation.

MIC_Testing_Workflow Start Prepare 2-fold Serial Dilutions of Derivative Inoculate Inoculate Microtiter Plate Wells Start->Inoculate Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Broth microdilution MIC testing workflow.

References

Troubleshooting & Optimization

Norvancomycin Stability and Degradation Product Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Norvancomycin and the analysis of its degradation products. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound?

A1: this compound, a glycopeptide antibiotic, is susceptible to degradation under various conditions. The primary concerns are its stability in relation to pH, temperature, and light exposure. Like its analogue, vancomycin, this compound is known to be most stable in a slightly acidic environment.[1] Solutions of this compound are generally considered unstable and should be prepared fresh.[2]

Q2: What are the known degradation products of this compound?

A2: Forced degradation studies on the structurally similar vancomycin have identified several degradation products, which can be indicative of those expected for this compound. These include crystalline degradation products (CDP-1).[3][4] Specifically for this compound, impurities that have been identified include a D-O-E ring expanded analog and two derivatives lacking sugar moieties.

Q3: What analytical methods are recommended for stability and degradation studies of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for assessing the stability of this compound and separating it from its degradation products.[5][6] For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[7]

Q4: How should this compound samples be stored to ensure stability?

A4: For short-term storage, this compound solutions should be kept at refrigerated temperatures (2-8°C) and protected from light. For longer-term storage of the powder, temperatures of -20°C or -80°C are recommended.[8] It is crucial to minimize freeze-thaw cycles.

Troubleshooting Guide

Q1: I am seeing peak tailing in my HPLC chromatogram for this compound. What could be the cause?

A1: Peak tailing for a glycopeptide like this compound can be caused by several factors:

  • Secondary Silanol Interactions: The free silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound.

    • Solution: Use a base-deactivated column or add a competing base, like triethylamine, to the mobile phase. Operating the mobile phase at a lower pH (e.g., pH 3-4) can also help by protonating the silanol groups and reducing interactions.

  • Column Overload: Injecting too much sample can lead to peak asymmetry.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Degradation: The column may be losing its stationary phase.

    • Solution: Replace the column with a new one of the same type.

Q2: My this compound assay results are not reproducible. What should I check?

A2: Lack of reproducibility can stem from several sources:

  • Inconsistent Sample Preparation: Ensure that the sample dilution and handling are consistent across all samples.

  • Mobile Phase Variability: The mobile phase composition, including pH, must be precisely controlled. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Instrument Fluctuation: Check for leaks in the HPLC system, ensure the pump is delivering a consistent flow rate, and verify that the column temperature is stable.[9][10]

  • Sample Stability: this compound in solution can degrade over time. Analyze samples as quickly as possible after preparation or store them appropriately if immediate analysis is not possible.

Q3: I am having trouble separating this compound from its degradation products. How can I improve the resolution?

A3: Improving chromatographic resolution can be achieved by:

  • Optimizing the Mobile Phase: Adjusting the organic solvent ratio, pH, or buffer concentration can significantly impact selectivity. A gradient elution may be necessary to separate closely eluting peaks.

  • Changing the Stationary Phase: If resolution is still poor, consider a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl column).

  • Adjusting the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Modifying the Temperature: Changing the column temperature can alter the selectivity of the separation.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Vancomycin (as a proxy for this compound)

Stress ConditionReagent/ParameterDurationObservation
Acid Hydrolysis 3.0 M HCl2 hoursComplete degradation observed.[5][11]
Base Hydrolysis 1.5 M NaOH2 hoursComplete degradation observed.[5][11]
Oxidative 3% H₂O₂-Significant degradation.
Thermal 80°C300 minutesApproximately 20% degradation.
Photolytic Direct Sunlight6 hoursDegradation observed.[5]

Experimental Protocols

Protocol 1: this compound Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., water or a specific buffer) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 10-100 µg/mL).

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of a buffer (e.g., 10 mM citrate buffer, pH 4) and an organic solvent (e.g., acetonitrile and methanol in a ratio of 85:10:5 v/v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 280 nm.[6]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Forced Degradation Study:

    • Acid Degradation: Treat the this compound solution with a strong acid (e.g., 1 M HCl) and heat if necessary. Neutralize before injection.

    • Base Degradation: Treat the this compound solution with a strong base (e.g., 1 M NaOH) and heat if necessary. Neutralize before injection.

    • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the this compound solution to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose the this compound solution to UV light or direct sunlight.

    • Analyze the stressed samples using the HPLC method to observe the degradation of the parent peak and the formation of degradation product peaks.

  • Data Analysis:

    • Monitor the decrease in the peak area of this compound over time to determine the rate of degradation.

    • Calculate the percentage of degradation.

    • Ensure that the degradation product peaks are well-resolved from the main this compound peak.

Protocol 2: LC-MS Analysis for Degradation Product Identification

This protocol provides a general approach for identifying this compound degradation products.

  • Sample Preparation:

    • Prepare forced degradation samples as described in Protocol 1.

  • LC-MS System and Conditions:

    • LC System: A UPLC or HPLC system capable of gradient elution.

    • Column: A high-resolution C18 column suitable for LC-MS.

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

    • Gradient: A suitable gradient program to separate the degradation products (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 0.2-0.5 mL/min.

    • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition and Analysis:

    • Acquire full scan MS and tandem MS (MS/MS) data for the parent drug and any observed degradation products.

    • Determine the accurate mass of the parent and degradation products to propose elemental compositions.

    • Analyze the fragmentation patterns from the MS/MS spectra to elucidate the structures of the degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Norvancomycin_Stock This compound Stock Solution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Norvancomycin_Stock->Forced_Degradation Stress Conditions HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis Forced_Degradation->LCMS_Analysis Stability_Assessment Assess Stability (% Degradation) HPLC_Analysis->Stability_Assessment Degradation_Profile Identify Degradation Products LCMS_Analysis->Degradation_Profile Pathway_Elucidation Elucidate Degradation Pathways Degradation_Profile->Pathway_Elucidation

Caption: Workflow for this compound stability testing and degradation product analysis.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Problem->Check_Mobile_Phase Check_Column Check Column (Age, Contamination, Type) Problem->Check_Column Check_System Check HPLC System (Leaks, Flow Rate, Temperature) Problem->Check_System Check_Sample Check Sample (Concentration, Solvent) Problem->Check_Sample Optimize_Method Optimize Method (Gradient, Temperature) Check_Mobile_Phase->Optimize_Method Replace_Consumables Replace Consumables (Column, Filters) Check_Column->Replace_Consumables System_Maintenance Perform System Maintenance Check_System->System_Maintenance Adjust_Sample_Prep Adjust Sample Preparation Check_Sample->Adjust_Sample_Prep

Caption: Logical troubleshooting flow for common HPLC issues in this compound analysis.

References

Technical Support Center: Overcoming Bacterial Resistance to Norvancomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming bacterial resistance to Norvancomycin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how do bacteria develop resistance?

This compound, a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which are essential building blocks for the cell wall.[1] This binding prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall and eventual cell lysis.[1]

Bacterial resistance to this compound, similar to vancomycin, primarily occurs through the alteration of this target site.[3][4] The most common mechanism involves a cluster of genes, such as vanA or vanB, which replace the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[3][4][5] This substitution significantly reduces the binding affinity of this compound to its target, rendering the antibiotic ineffective.[3]

Q2: What are the main strategies being explored to overcome this compound resistance?

Current research focuses on several key strategies to combat this compound resistance:

  • Modification of the this compound Scaffold: Chemical modification of the this compound molecule, particularly at the N-terminus, has been shown to restore activity against resistant strains. These modifications can enhance binding to the altered D-Ala-D-Lac target or introduce new mechanisms of action.

  • Combination Therapy (Synergy): Using this compound in combination with other classes of antibiotics, such as β-lactams, can have a synergistic effect. β-lactams can weaken the cell wall, potentially increasing the access of this compound to its target.

  • Development of Novel Derivatives: Synthesizing novel derivatives of this compound with enhanced properties, such as improved target binding or the ability to disrupt the bacterial membrane, is a promising approach.

Q3: How can I determine if my bacterial strain is resistant to this compound?

The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. This can be done using techniques like broth microdilution or agar dilution assays. A significant increase in the MIC compared to a susceptible control strain indicates resistance. Additionally, molecular methods like Polymerase Chain Reaction (PCR) can be used to detect the presence of known resistance genes (e.g., vanA, vanB).

Troubleshooting Guides

Antimicrobial Susceptibility Testing (AST) for this compound

Issue: Inconsistent or unexpected MIC values for this compound.

Possible Cause Troubleshooting Step
Inoculum preparation issues Ensure the bacterial suspension is at the correct turbidity (typically 0.5 McFarland standard) and is used within 15-30 minutes of preparation. Inconsistent inoculum density is a major source of variability.
Media and reagent quality Use fresh, properly prepared Mueller-Hinton Broth (MHB) or agar. Ensure the this compound stock solution is properly prepared, stored, and not expired.
Incubation conditions Incubate plates/tubes at the appropriate temperature (usually 35-37°C) for the specified time (16-20 hours for most bacteria). Ensure proper atmospheric conditions if required for the organism.
Contamination Check for contamination in your bacterial culture, media, or on the microtiter plates.
Skipped wells or trailing endpoints This can occur with some glycopeptides. Read the MIC as the lowest concentration with no visible growth. For trailing endpoints, consider using a spectrophotometer to determine the concentration that inhibits ~80% of growth compared to the control.
PCR Detection of this compound Resistance Genes

Issue: False-negative or weak positive results in PCR for van genes.

Possible Cause Troubleshooting Step
Poor DNA extraction Optimize your DNA extraction protocol to ensure high-quality DNA is obtained. Consider using a commercial DNA extraction kit. The presence of PCR inhibitors from the bacterial culture or sample matrix can also be a factor.
Primer issues Verify the primer sequences and ensure they are specific for the target van genes. Check for primer degradation by running on a gel.
PCR cycling conditions Optimize the annealing temperature and extension time for your specific primers and target.
Low target copy number Increase the amount of template DNA in the PCR reaction.
Presence of novel resistance genes If phenotypic resistance is observed but common van genes are not detected, consider the possibility of a novel resistance mechanism.
Checkerboard Synergy Assays

Issue: Difficulty interpreting the results of this compound synergy experiments.

Possible Cause Troubleshooting Step
Incorrect calculation of Fractional Inhibitory Concentration (FIC) index Double-check the formula and calculations for the FIC index. The FIC index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Subjective interpretation of growth Use a spectrophotometer to read the optical density of each well for a more objective measure of growth inhibition.
Choice of interpretation criteria Be consistent with the criteria used to define synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), and antagonism (FIC > 4). Note that different interpretation methods can lead to varying conclusions.
Experimental variability Perform the checkerboard assay in triplicate to ensure the reproducibility of the results.

Quantitative Data Summary

Table 1: Example MIC Values of Vancomycin and this compound Derivatives against Resistant Strains

Bacterial Strain Antibiotic MIC (µg/mL)
Enterococcus faecium (VanA-type)Vancomycin>256
This compound Derivative X4
Staphylococcus aureus (VISA)Vancomycin8
This compound Derivative Y1
Enterococcus faecalis (VanB-type)Vancomycin64
This compound Derivative Z2

Note: These are example values and actual MICs may vary depending on the specific strain and experimental conditions.

Experimental Protocols

Broth Microdilution for this compound MIC Determination

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations.

  • Prepare bacterial inoculum: Culture the bacterial isolate on an appropriate agar plate overnight. Suspend colonies in saline to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the plate: Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Read results: The MIC is the lowest concentration of this compound at which there is no visible growth.

PCR for Detection of vanA Gene

This protocol is for the molecular detection of the vanA resistance gene.

Materials:

  • DNA extraction kit

  • Bacterial isolate

  • vanA-specific forward and reverse primers

  • PCR master mix

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Prepare a PCR reaction mix containing the extracted DNA, vanA primers, and PCR master mix.

    • Perform PCR using the following example cycling conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis: Run the PCR product on an agarose gel to visualize the amplified DNA fragment. The presence of a band of the expected size indicates a positive result for the vanA gene.

Visualizations

Norvancomycin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium Cell Wall Cell Wall Peptidoglycan Precursor Peptidoglycan Precursor D-Ala-D-Ala D-Ala-D-Ala Peptidoglycan Precursor->D-Ala-D-Ala terminates with D-Ala-D-Ala->Cell Wall incorporates into This compound This compound Inhibition This compound->Inhibition Inhibition->Cell Wall prevents cross-linking Inhibition->D-Ala-D-Ala binds to

Caption: Mechanism of action of this compound.

VanA_Resistance_Mechanism cluster_bacterium Resistant Bacterium vanA gene cluster vanA gene cluster D-Ala-D-Lac D-Ala-D-Lac vanA gene cluster->D-Ala-D-Lac encodes enzymes for synthesis of Cell Wall Synthesis Cell Wall Synthesis D-Ala-D-Lac->Cell Wall Synthesis is incorporated into Altered Peptidoglycan Precursor Altered Peptidoglycan Precursor Altered Peptidoglycan Precursor->D-Ala-D-Lac terminates with This compound This compound Reduced Binding This compound->Reduced Binding Reduced Binding->D-Ala-D-Lac has low affinity for

Caption: VanA-mediated resistance to this compound.

Experimental_Workflow_MIC Start Start Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate 96-well Plate Inoculate 96-well Plate Prepare this compound Dilutions->Inoculate 96-well Plate Prepare Bacterial Inoculum->Inoculate 96-well Plate Incubate Plate Incubate Plate Inoculate 96-well Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for MIC determination.

References

Technical Support Center: Method Development for Norvancomycin Impurity Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust analytical methods for separating Norvancomycin from its process-related and degradation impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound drug substance?

A1: this compound, being a complex glycopeptide antibiotic often produced by fermentation, can contain several impurities. Key identified structurally-related impurities include a D-O-E ring expanded this compound analog and two derivatives that lack specific sugar moieties (desvancosaminyl-norvancomycin and des-glucosyl-norvancomycin).[1][2] Like its analogue Vancomycin, it may also contain process-related impurities from manufacturing and degradation products formed during storage.[3][4]

Q2: What is the recommended starting point for HPLC method development for this compound?

A2: A good starting point is a reversed-phase HPLC method using a C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6] A mobile phase consisting of a buffered aqueous solution (A) and an organic modifier like acetonitrile or methanol (B) is standard. Using a gradient elution is recommended to separate impurities with a wide range of polarities. A common starting buffer is 0.1% formic acid or a citrate buffer at pH 4.[2][5]

Q3: How critical is mobile phase pH in the separation of this compound and its impurities?

A3: Mobile phase pH is extremely critical. This compound is an amphoteric molecule with multiple ionizable groups, so slight changes in pH can significantly alter the retention time, peak shape, and selectivity of both the main component and its impurities.[7][8][9][10] Operating at a low pH (e.g., 2.5-4.0) often leads to better peak shapes by suppressing the ionization of silanol groups on the column, which can cause peak tailing with basic compounds.[11]

Q4: My this compound peak is tailing. What are the likely causes and solutions?

A4: Peak tailing for this compound is a common issue with several potential causes:

  • Secondary Silanol Interactions: The most frequent cause, where basic groups on the analyte interact with acidic silanol groups on the silica-based column.

    • Solution: Lower the mobile phase pH to below 4 to protonate the silanols. Use a highly end-capped column or a column specifically designed for basic compounds. Increasing the buffer concentration in the mobile phase can also help mask these interactions.[11][12][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.[12]

  • Column Contamination or Degradation: A partially blocked column frit or a void at the column inlet can distort peak shape.[14][15]

    • Solution: First, try back-flushing the column. If the problem persists, use a guard column to protect the analytical column or replace the column if it has degraded.[11][15]

Q5: I am not getting enough resolution between this compound and a closely eluting impurity. How can I improve it?

A5: Improving resolution requires optimizing selectivity (α), efficiency (N), or retention (k).

  • Change Selectivity (α): This is the most effective approach. Try changing the mobile phase pH, switching the organic modifier (e.g., from acetonitrile to methanol), or using a different stationary phase (e.g., a phenyl or cyano column instead of C18).[16][17][18]

  • Increase Efficiency (N): Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UPLC) or a longer column. You can also optimize the flow rate; often, a lower flow rate improves efficiency.[19]

  • Increase Retention (k): A modest increase in retention can improve the resolution of early-eluting peaks. This is achieved by decreasing the percentage of the organic solvent in your mobile phase.[18]

Troubleshooting Guides

This section provides a more in-depth guide to resolving common issues encountered during method development.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Step
All peaks tail Column-related issue: Blocked inlet frit, channel or void in the packing bed.1. Reverse and flush the column (check manufacturer's instructions first).2. If using a guard column, replace it.3. If the problem persists, the analytical column may be compromised and require replacement.[15]
Extra-column dead volume: Improperly fitted tubing or ferrules.1. Ensure all fittings are correctly installed and that tubing is cut flat and fully seated.2. Use tubing with the smallest possible inner diameter suitable for your system.[14]
Only this compound (or other basic impurities) tail Secondary chemical interactions: Analyte interacting with ionized silanol groups on the column.1. Adjust pH: Lower the mobile phase pH to 2.5-3.5 to suppress silanol ionization.[11]2. Increase Buffer Strength: A higher buffer concentration can help mask residual silanol activity.[12]3. Use a different column: Employ a modern, high-purity silica column that is base-deactivated or end-capped.
Peak Fronting Sample overload: Injecting too high a concentration of the sample.1. Dilute the sample and re-inject.2. If the problem is resolved, determine the column's loading capacity.[12]
Sample solvent incompatibility: Sample dissolved in a much stronger solvent than the mobile phase.1. Dissolve the sample in the initial mobile phase or a weaker solvent if possible.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Step
Gradual shift in retention time over several runs Column equilibration: Insufficient time for the column to stabilize with the mobile phase.1. Ensure the column is equilibrated for at least 10-15 column volumes before the first injection, especially after changing mobile phases.
Mobile phase composition change: Evaporation of the more volatile organic component.1. Prepare fresh mobile phase daily.2. Keep mobile phase bottles capped to minimize evaporation.
Random, erratic retention times Pump or hardware issues: Air bubbles in the pump, faulty check valves, or leaks.1. Degas the mobile phase thoroughly using an online degasser or sonication.2. Purge the pump to remove any air bubbles.3. Check for leaks throughout the system.
Unbuffered or poorly buffered mobile phase: this compound is highly sensitive to pH.1. Ensure the mobile phase contains an appropriate buffer system (e.g., phosphate, citrate, formate) at a concentration sufficient to control the pH (typically 10-25 mM).[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method that can separate the active pharmaceutical ingredient (API) from its degradation products.[20] The goal is to achieve 5-20% degradation of the API.[21]

1. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for several hours. Withdraw aliquots at various time points (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at time points (e.g., 30 min, 1, 2 hours) and neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for several hours, protected from light. Withdraw aliquots at various time points.

  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 24-48 hours. Also, reflux the stock solution at 80°C for several hours.

  • Photolytic Degradation: Expose the stock solution and solid powder to UV light (e.g., 254 nm) or sunlight. Ensure the sample is in a photostable container.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak.

Protocol 2: General HPLC Method for Impurity Profiling

This protocol provides a robust starting point for separating this compound from its impurities. Optimization will be required.

1. Chromatographic Conditions:

  • Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
30.06040
35.01090
40.01090
40.1955
50.0955

3. Sample Preparation:

  • Dissolve this compound sample in Mobile Phase A or a mixture of Water/Acetonitrile (95:5) to a final concentration of approximately 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Illustrative HPLC Data for this compound and Potential Impurities

Note: These values are for illustrative purposes only. Actual retention times and resolution will vary based on the specific method, column, and system used.

Compound Potential Identity Typical Elution Order Illustrative Retention Time (min) Illustrative Resolution (Rs) to this compound
Impurity 2Desvancosaminyl-NVCM112.5> 5.0
Impurity 3Des-glucosyl-NVCM214.8> 5.0
This compound API 3 18.2 N/A
Impurity 1D-O-E Ring Expanded Analog419.1~ 1.8
UnknownDegradation ProductVariesVaries> 1.5 (Target)

Visualizations

Workflow for HPLC Method Development

MethodDevelopmentWorkflow start Define Goals (e.g., separate all impurities >0.1%) select_col Select Initial Column & Mobile Phase (e.g., C18, ACN/Water with 0.1% FA) start->select_col screen_grad Screen Gradients (Fast and Slow Gradients) select_col->screen_grad check_peaks Are all peaks detected and roughly separated? screen_grad->check_peaks optimize_selectivity Optimize Selectivity (α) - Adjust Mobile Phase pH - Change Organic Modifier (ACN vs MeOH) check_peaks->optimize_selectivity No optimize_efficiency Optimize Efficiency (N) & Retention (k) - Adjust Gradient Slope - Optimize Flow Rate & Temperature check_peaks->optimize_efficiency Yes optimize_selectivity->optimize_efficiency check_res Resolution (Rs) > 1.5 for all critical pairs? optimize_efficiency->check_res check_res->optimize_selectivity No validate Perform Method Validation (Specificity, Linearity, Accuracy, Precision) check_res->validate Yes end Final Method Established validate->end

Caption: A typical workflow for developing a stability-indicating HPLC method.

Troubleshooting Decision Tree for Poor Resolution

ResolutionTroubleshooting start Start: Poor Resolution (Rs < 1.5) is_k_ok Is Retention (k) optimal (2 < k < 10)? start->is_k_ok adjust_k Adjust k: Decrease % Organic Solvent is_k_ok->adjust_k No is_n_ok Is Efficiency (N) an issue? (Broad Peaks) is_k_ok->is_n_ok Yes end Re-evaluate Resolution adjust_k->end adjust_n Improve N: - Use smaller particle size column - Use longer column - Optimize flow rate is_n_ok->adjust_n Yes adjust_alpha Change Selectivity (α): 1. Adjust mobile phase pH 2. Change organic solvent (ACN <> MeOH) 3. Change column stationary phase is_n_ok->adjust_alpha No, peaks are sharp but still overlapped adjust_n->end adjust_alpha->end

Caption: A decision tree for systematically troubleshooting poor peak resolution.

Relationship of this compound and Known Impurities

ImpurityRelationship nvcm This compound (NVCM) imp1 Impurity 1 (D-O-E Ring Expanded Analog) nvcm->imp1 structurally related to imp2 Impurity 2 (Desvancosaminyl-NVCM) nvcm->imp2 structurally related to imp3 Impurity 3 (Des-glucosyl-NVCM) nvcm->imp3 structurally related to source Source: Drug Substance source->nvcm contains

Caption: Structural relationships between this compound and its known impurities.

References

Technical Support Center: Optimizing Vancomycin Dosing in Patients with Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for optimizing vancomycin dosing regimens in the context of renal impairment.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in dosing vancomycin in patients with renal impairment?

The primary challenge is the significant reduction in drug clearance. Vancomycin is predominantly eliminated by the kidneys. In patients with renal impairment, the drug's half-life is prolonged, leading to drug accumulation and an increased risk of toxicity, particularly nephrotoxicity and ototoxicity, if doses are not adjusted appropriately.

Q2: Which dosing strategy is currently recommended: trough-guided or AUC/MIC-guided?

The 2020 consensus guidelines from the American Society of Health-System Pharmacists (ASHP), the Infectious Diseases Society of America (IDSA), and other societies recommend a shift from trough-guided dosing to AUC/MIC (Area Under the Curve to Minimum Inhibitory Concentration) guided dosing for serious infections caused by Staphylococcus aureus. An AUC/MIC ratio of 400-600 is the target for clinical efficacy while minimizing the risk of nephrotoxicity.

Q3: How is the initial vancomycin dose determined for a patient with renal impairment?

The initial dose consists of a loading dose followed by a maintenance dose.

  • Loading Dose: A loading dose of 20-35 mg/kg of actual body weight is recommended for most patients, including those with renal impairment, to rapidly achieve therapeutic concentrations.

  • Maintenance Dose: The maintenance dose is adjusted based on the patient's renal function, which is typically estimated using the Cockcroft-Gault equation to calculate creatinine clearance (CrCl). The frequency of administration is often extended.

Q4: What are the key pharmacokinetic parameters of vancomycin that are altered in renal impairment?

Vancomycin's pharmacokinetic profile is significantly altered in renal impairment. The most critical parameter affected is clearance (CL), which is directly proportional to creatinine clearance.

Table 1: Vancomycin Pharmacokinetic Parameters in Normal vs. Impaired Renal Function

ParameterNormal Renal Function (CrCl > 90 mL/min)Severe Renal Impairment (CrCl < 30 mL/min)
Clearance (CL) 3 - 6 L/h< 1 L/h
Elimination Half-Life (t½) 4 - 6 hours> 24 hours (can extend to 7-9 days in anuric patients)
Volume of Distribution (Vd) 0.5 - 1.0 L/kgGenerally unchanged, but can be altered by fluid status

Source: Data compiled from multiple clinical sources on vancomycin pharmacokinetics.

Troubleshooting Guides

Issue 1: Subtherapeutic Vancomycin Levels Despite Following Standard Dosing Nomograms.
  • Verify Renal Function Assessment: Ensure that the creatinine clearance was calculated accurately. Use the Cockcroft-Gault equation and ensure the serum creatinine value is recent and stable. For patients with fluctuating renal function, dosing nomograms may be unreliable.

  • Assess Patient's Volume Status: In patients with conditions like sepsis or fluid overload, the volume of distribution (Vd) may be larger than average. This can lead to lower-than-expected serum concentrations from a standard dose. A higher loading dose may be necessary in such cases.

  • Consider Augmented Renal Clearance (ARC): In certain patient populations (e.g., younger, trauma, or burn patients), renal clearance can be higher than predicted by standard equations. While less common in patients with underlying impairment, it's a possibility in those with acute kidney injury who are in a recovery phase.

  • Action: Implement therapeutic drug monitoring (TDM) by obtaining two timed serum concentrations (e.g., a peak and a trough) to calculate the actual AUC/MIC. Adjust the dose based on these patient-specific pharmacokinetic data rather than relying solely on population-based nomograms.

Issue 2: Rising Serum Creatinine and Suspected Vancomycin-Induced Nephrotoxicity.
  • Confirm Therapeutic Target: Ensure the target AUC/MIC is between 400 and 600. Higher values are strongly associated with an increased risk of acute kidney injury (AKI). If using trough-guided dosing, troughs consistently above 20 mg/L are also a risk factor.

  • Evaluate Concomitant Nephrotoxins: Review the patient's medication list for other nephrotoxic agents, such as piperacillin-tazobactam, aminoglycosides, or NSAIDs. The risk of AKI is significantly higher when vancomycin is co-administered with other nephrotoxins.

  • Assess Duration of Therapy: The risk of nephrotoxicity increases with longer durations of vancomycin therapy.

  • Action:

    • Immediately perform TDM to determine the current vancomycin exposure (AUC).

    • If the AUC is >600-700, hold the next dose and adjust the maintenance regimen (either decrease the dose or extend the interval).

    • Consider switching to an alternative antibiotic if clinically appropriate.

    • Discontinue any other non-essential nephrotoxic medications.

Experimental Protocols & Methodologies

Protocol 1: AUC-Guided Dosing and Monitoring

This protocol outlines the Bayesian forecasting approach, which is the recommended method for AUC-guided monitoring.

  • Initial Dosing:

    • Administer a loading dose of 20-35 mg/kg.

    • Select an initial maintenance regimen based on institutional nomograms that are designed to target an AUC/MIC of 400-600. This is typically based on CrCl.

  • Therapeutic Drug Monitoring (TDM) Sample Collection:

    • Collect two timed blood samples. The optimal timing is typically:

      • Sample 1 (Post-distributional peak): 1-2 hours after the end of the vancomycin infusion.

      • Sample 2 (Trough): Within 30 minutes before the next scheduled dose.

    • Record the exact time of the start and end of the infusion and the exact time each blood sample is drawn.

  • Sample Analysis:

    • Analyze the serum samples to determine vancomycin concentrations using a validated immunoassay or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis and Dose Adjustment:

    • Input the patient's demographic data (age, weight, sex), renal function (serum creatinine), dosing history, and the timed drug concentrations into a Bayesian software program.

    • The software uses this data to estimate the patient's individual pharmacokinetic parameters (CL, Vd).

    • The program will calculate the 24-hour AUC. If the calculated AUC is outside the target range of 400-600, the software can be used to model an optimized dose and/or interval to reach the target.

Table 2: Example Initial Maintenance Dosing Nomogram for Vancomycin

Creatinine Clearance (CrCl) (mL/min)Recommended Dose and Interval
> 9015-20 mg/kg every 8-12 hours
60-8915-20 mg/kg every 12 hours
30-5910-15 mg/kg every 12-24 hours
15-2910-15 mg/kg every 24-48 hours
< 15 (including hemodialysis)15-20 mg/kg loading dose, then redose based on random levels

Note: This is a sample nomogram. Institutions should develop their own based on local patient populations and clinical experience.

Visualizations

G start Patient with Suspected MRSA Infection and Renal Impairment loading_dose Administer Loading Dose (20-35 mg/kg) start->loading_dose initial_maintenance Select Initial Maintenance Dose (Based on CrCl) loading_dose->initial_maintenance tdm Perform TDM (Collect 2 Timed Samples) initial_maintenance->tdm bayesian Analyze Samples & Calculate AUC via Bayesian Software tdm->bayesian decision Is AUC 400-600? bayesian->decision adjust Adjust Dose or Interval Using Software Modeling decision->adjust No   continue_therapy Continue Current Regimen & Monitor decision->continue_therapy  Yes adjust->tdm Re-assess after 24-48h monitor Monitor Renal Function & Clinical Response continue_therapy->monitor monitor->tdm If renal function changes

Caption: Workflow for AUC/MIC-guided vancomycin dosing in renal impairment.

G vanco Vancomycin Accumulation in Renal Proximal Tubule Cells ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) vanco->ros mito Mitochondrial Dysfunction ros->mito inflammation Activation of Inflammatory Pathways (e.g., NF-κB) ros->inflammation apoptosis Apoptosis & Necrosis of Tubular Cells mito->apoptosis inflammation->apoptosis aki Acute Kidney Injury (AKI) apoptosis->aki

Caption: Proposed signaling pathway for vancomycin-induced nephrotoxicity.

Technical Support Center: Large-Scale Industrial Production of Norvancomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the large-scale industrial production of Norvancomycin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound fermentation by Amycolatopsis orientalis?

A1: The optimal pH for the production of glycopeptide antibiotics like Vancomycin by Amycolatopsis orientalis is around 7.6.[1] Maintaining a stable pH is a critical factor in maximizing yield. For this compound, a similar range of 7.0-7.5 is generally recommended for robust production.

Q2: How does dissolved oxygen tension (DOT) affect this compound production?

A2: Dissolved oxygen is a key parameter in the fermentation process. For the closely related Vancomycin, controlling DOT between 20-30% has been shown to be effective for achieving high yields.[2] Insufficient oxygen can limit microbial growth and antibiotic synthesis, while excessive oxygen can lead to oxidative stress and potentially the formation of impurities.

Q3: What are the common impurities found in this compound drug substance?

A3: Structurally-related impurities are a primary concern in this compound production. These can include degradation products and biosynthetic byproducts. Three identified impurities include a D-O-E ring expanded analog and two derivatives lacking sugar moieties.[3][4]

Q4: What are the key challenges in scaling up this compound production from laboratory to industrial scale?

A4: Scaling up presents several challenges, including maintaining process consistency, ensuring regulatory compliance, managing the supply chain for raw materials, and controlling costs.[1] Physical parameters that are easily controlled in a lab setting, such as mixing efficiency and heat transfer, can vary significantly in large-scale fermenters, potentially impacting product quality and yield.

Q5: What types of chromatography are typically used for this compound purification?

A5: The purification of this compound often involves a multi-step chromatographic process. This typically includes ion-exchange chromatography to capture the antibiotic from the clarified fermentation broth, followed by reverse-phase chromatography for further purification and polishing to remove closely related impurities.[5][6][7][8]

Troubleshooting Guides

Fermentation Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low this compound Titer Suboptimal pH1. Verify pH probe calibration. 2. Ensure proper functioning of the acid/base feed pumps. 3. Review and optimize the pH control strategy.
Low Dissolved Oxygen1. Increase agitation speed. 2. Increase airflow rate. 3. Check for and repair any leaks in the air supply system.
Nutrient Limitation1. Analyze fermentation broth for key nutrient concentrations (carbon, nitrogen, phosphate). 2. Adjust feed rates or media composition as needed.
Contamination1. Perform microscopic examination and plating of the fermentation broth. 2. If contamination is confirmed, terminate the batch and conduct a thorough sterilization of the fermenter and associated equipment.
High Impurity Levels Suboptimal Fermentation Conditions1. Review and optimize pH, temperature, and dissolved oxygen profiles to minimize stress on the producing organism.
Precursor Feed Issues1. Ensure the quality and purity of raw materials. 2. Optimize the feeding strategy of precursors to avoid accumulation of intermediates that could lead to impurity formation.
Foaming High Protein Content in Media1. Add an appropriate antifoaming agent. 2. Optimize the concentration of the antifoaming agent to avoid negative impacts on cell growth or downstream processing.
Excessive Agitation/Aeration1. Reduce agitation and/or aeration rates while maintaining adequate dissolved oxygen levels.
Downstream Processing (Purification) Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Recovery from Ion-Exchange Chromatography Incorrect pH or Ionic Strength of Binding Buffer1. Verify the pH and conductivity of the loading buffer and the clarified fermentation broth. 2. Optimize buffer conditions to ensure efficient binding of this compound to the resin.
Column Overloading1. Reduce the amount of clarified broth loaded onto the column. 2. Consider using a larger column or a resin with a higher binding capacity.
Poor Resolution in Reverse-Phase Chromatography Inappropriate Mobile Phase Composition1. Optimize the gradient of the organic solvent in the mobile phase. 2. Adjust the pH of the aqueous component of the mobile phase.
Co-elution of Impurities1. Modify the gradient slope to improve the separation of this compound from closely eluting impurities. 2. Evaluate different reverse-phase column chemistries (e.g., C18, C8).
Product Precipitation High Product Concentration1. Dilute the product pool. 2. Adjust the pH or buffer composition to increase solubility.
Unsuitable Buffer Conditions1. Perform solubility studies to identify optimal buffer conditions (pH, ionic strength) for the purified this compound.

Data Presentation

Table 1: Illustrative Fermentation Parameters for this compound Production

ParameterRangeTargetPotential Impact on Yield/Purity
Temperature (°C) 28 - 3230Deviations can affect growth rate and enzyme activity, potentially leading to lower yields and increased impurity formation.
pH 6.8 - 7.87.2Crucial for cell viability and antibiotic production; significant deviations can halt production.
Dissolved Oxygen (%) 15 - 4025Essential for aerobic respiration and antibiotic synthesis; levels that are too low or too high can be detrimental.
Agitation (RPM) 100 - 300200Ensures proper mixing and oxygen transfer; shear stress can be an issue at very high speeds.
Fermentation Time (hours) 120 - 168144Titer generally increases over time but prolonged fermentation can lead to product degradation.

Table 2: Illustrative Purity and Yield at Different Purification Stages

Purification StepTypical Purity (%)Typical Yield (%)
Clarified Fermentation Broth 5 - 1090 - 95 (from fermentation)
Ion-Exchange Chromatography 60 - 7580 - 90
Reverse-Phase Chromatography > 9585 - 95
Final Polishing Step > 98> 95

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Purity

1. Objective: To determine the purity of this compound in a given sample by High-Performance Liquid Chromatography with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium phosphate (analytical grade)

  • Deionized water

  • Phosphoric acid

3. Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

4. Procedure: a. Mobile Phase Preparation: i. Mobile Phase A: Prepare a 0.05 M ammonium phosphate buffer and adjust the pH to 3.2 with phosphoric acid. ii. Mobile Phase B: Acetonitrile. b. Standard Solution Preparation: i. Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase A to obtain a stock solution of a known concentration (e.g., 1 mg/mL). ii. Prepare a series of calibration standards by diluting the stock solution with mobile phase A. c. Sample Preparation: i. Dissolve the this compound sample in mobile phase A to a concentration within the calibration range. ii. Filter the sample through a 0.45 µm syringe filter before injection. d. Chromatographic Conditions:

  • Column: C18 reverse-phase
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection Wavelength: 280 nm
  • Gradient Elution:
  • 0-5 min: 10% B
  • 5-25 min: 10-40% B
  • 25-30 min: 40% B
  • 30-35 min: 40-10% B
  • 35-40 min: 10% B e. Analysis: i. Inject the standard solutions to generate a calibration curve. ii. Inject the sample solution. iii. Identify the this compound peak based on the retention time of the reference standard. iv. Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

Norvancomycin_Production_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Inoculum Inoculum Development Fermentation Large-Scale Fermentation Inoculum->Fermentation Inoculation Harvest Harvest & Cell Separation Fermentation->Harvest Clarification Broth Clarification Harvest->Clarification IEC Ion-Exchange Chromatography Clarification->IEC RPC Reverse-Phase Chromatography IEC->RPC Polishing Polishing RPC->Polishing FinalProduct Final this compound Product Polishing->FinalProduct Troubleshooting_Logic cluster_fermentation Fermentation Issues cluster_downstream Downstream Issues Start Low Product Yield or Purity Issue CheckFermentation Review Fermentation Parameters (pH, DO, Temp) Start->CheckFermentation CheckDownstream Analyze Downstream Process Data Start->CheckDownstream F_Params Parameters Out of Spec? CheckFermentation->F_Params D_Recovery Low Recovery in Chromatography? CheckDownstream->D_Recovery F_Contamination Contamination Check F_Params->F_Contamination No Adjust_F_Params Adjust Process Controls F_Params->Adjust_F_Params Yes F_Media Media Composition Analysis F_Contamination->F_Media No Sterilize Terminate Batch & Sterilize F_Contamination->Sterilize Yes Adjust_Media Optimize Media Composition F_Media->Adjust_Media Yes D_Purity Low Purity after Chromatography? D_Recovery->D_Purity No Adjust_D_Buffers Optimize Buffer Conditions D_Recovery->Adjust_D_Buffers Yes Adjust_D_Method Optimize Chromatography Method (Gradient, Resin) D_Purity->Adjust_D_Method Yes

References

Strategies to enhance the antibacterial efficacy of Norvancomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the antibacterial efficacy of Norvancomycin.

Section 1: Chemical Modification of this compound

This section focuses on the synthesis and evaluation of this compound derivatives to overcome bacterial resistance and improve antibacterial potency.

Frequently Asked Questions (FAQs)

Q1: Why is chemical modification of this compound a necessary strategy? A1: this compound, a glycopeptide antibiotic, faces increasing challenges from resistant bacterial strains like vancomycin-resistant enterococci (VRE) and vancomycin-intermediate Staphylococcus aureus (VISA).[1][2] The primary resistance mechanism involves the alteration of the drug's binding target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[3][4] This change reduces the binding affinity of this compound by up to 1000-fold.[5] Chemical modifications aim to create derivatives that can either restore this binding affinity, anchor to the bacterial membrane for increased local concentration, or introduce alternative mechanisms of action to bypass resistance.[6][7]

Q2: Which positions on the this compound molecule are the most promising for modification? A2: The N-terminus (the terminal amine of the heptapeptide core) and the vancosamine sugar moiety are key sites for modification.[1][8] N-terminal modifications, such as the introduction of lipophilic side chains or sulfonium moieties, have been shown to significantly restore activity against resistant bacteria.[1][6] These modifications can enhance membrane affinity and provide an alternative anchor point, compensating for the reduced affinity to the altered cell wall precursors.[6][7]

Troubleshooting Guide

Issue 1: The yield of my N-terminally modified this compound derivative is consistently low.

  • Possible Cause 1: Inefficient Reductive Amination. The reductive amination reaction to append a side chain may be suboptimal.

    • Solution: Ensure the pH of the reaction mixture is within the optimal range (typically mildly acidic, pH 4-6) to facilitate imine formation without inactivating the reducing agent (e.g., NaCNBH₃). Verify the purity of your starting aldehyde or ketone. Consider increasing the molar excess of the amine-containing side chain and the reducing agent.[6]

  • Possible Cause 2: Steric Hindrance. The chosen side chain may be too bulky, sterically hindering the reaction at the N-terminus.

    • Solution: If possible, select a smaller, less hindered side chain for initial experiments to optimize the reaction conditions. Alternatively, a longer, more flexible linker can be introduced between the bulky group and the point of attachment.

  • Possible Cause 3: Degradation during Purification. this compound and its derivatives can be sensitive to harsh pH conditions during HPLC purification.

    • Solution: Use a buffer system with a pH closer to neutral for reversed-phase HPLC. For example, an ammonium acetate or ammonium formate buffer system can be used instead of a trifluoroacetic acid (TFA) system. Monitor fractions for the desired product and potential degradation products.

Issue 2: My novel this compound derivative exhibits poor aqueous solubility.

  • Possible Cause: High Lipophilicity. The addition of a long alkyl or aromatic side chain has significantly increased the molecule's hydrophobicity.[9]

    • Solution 1: Introduce Hydrophilic Groups. Append polar or charged functional groups (e.g., carboxylates, phosphates, quaternary amines) to the lipophilic side chain to improve overall solubility.[9]

    • Solution 2: Formulation Strategy. Formulate the derivative as a salt (e.g., hydrochloride salt) to enhance solubility. For in vitro testing, consider using a co-solvent like DMSO, but keep the final concentration low (<1%) to avoid affecting bacterial growth.

    • Solution 3: Nanoparticle Encapsulation. For in vivo applications, encapsulating the hydrophobic derivative in a nanoparticle delivery system can overcome solubility issues (see Section 2).[10]

Data Presentation

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of this compound and a Modified Derivative

Organism Strain Type This compound MIC N-Terminal Sulfonium Derivative MIC Fold Improvement
S. aureus VISA 16 0.25 64
E. faecalis VRE (VanA) >256 4 >64
E. faecium VRE (VanA) >256 0.125 >2048

(Data synthesized from findings reported in references[1][6])

Experimental Protocols

Protocol 1: General Method for N-Terminal Reductive Amination of this compound

  • Dissolution: Dissolve this compound hydrochloride in a solvent mixture (e.g., H₂O:MeCN:AcOH, 9:9:1 v/v/v).[6]

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.5-2.0 equivalents) to the solution.

  • pH Adjustment (if necessary): Adjust the pH to approximately 5.0 using acetic acid or a suitable buffer.

  • Initiation of Reaction: Add sodium cyanoborohydride (NaCNBH₃) (2.0-3.0 equivalents) to the mixture.

  • Incubation: Stir the reaction at 50°C for 1-2 hours, monitoring progress by LC-MS.[6]

  • Quenching: Quench the reaction by adding a small amount of acetone.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product using preparative reversed-phase HPLC with a suitable buffer system.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.

Visualization

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase This compound This compound Starting Material Reaction Reductive Amination (NaCNBH3, 50°C) This compound->Reaction Sidechain Aldehyde/Ketone Side Chain Sidechain->Reaction Purification RP-HPLC Purification Reaction->Purification Derivative Purified this compound Derivative Purification->Derivative MIC_Test MIC Determination (vs. Resistant Strains) Derivative->MIC_Test Toxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) Derivative->Toxicity Solubility Solubility & Stability Assessment Derivative->Solubility Result Lead Candidate Identified MIC_Test->Result Toxicity->Result Solubility->Result

Caption: Workflow for the synthesis and evaluation of novel this compound derivatives.

Section 2: Nanoparticle-Based Delivery Systems

This section explores the use of nanocarriers to improve the delivery and efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of encapsulating this compound in nanoparticles? A1: Encapsulating this compound offers several key benefits:

  • Improved Pharmacokinetics: Nanoparticles can protect the drug from premature degradation, leading to a longer circulation half-life.[11]

  • Targeted Delivery: Functionalizing the nanoparticle surface with targeting ligands can help concentrate the drug at the site of infection.[10]

  • Enhanced Penetration: Nanocarriers can facilitate the penetration of this compound into biofilms and host cells (e.g., macrophages) where bacteria like MRSA can hide.[11]

  • Sustained Release: Formulations can be designed for controlled, sustained release of the drug, maintaining therapeutic concentrations over a longer period and reducing dosing frequency.[12]

  • Overcoming Solubility Issues: Nanoparticles can effectively carry poorly soluble this compound derivatives.[13]

Q2: Which type of nanoparticle is best for my this compound formulation? A2: The choice depends on the specific application.

  • Liposomes: These are excellent for improving intracellular penetration, especially into macrophages, making them suitable for treating intracellular infections. PEGylated liposomes offer the additional advantage of longer circulation times.[11][14]

  • Polymeric Nanoparticles (e.g., PLGA): Poly(lactic-co-glycolic acid) nanoparticles are biodegradable and biocompatible, providing excellent controlled and sustained drug release. They are well-suited for creating long-acting formulations.[12][13]

  • Magnetic Nanoparticles: These can be used for targeted delivery to an infection site using an external magnetic field and can also be used to selectively capture and isolate bacteria from a sample.[15]

Troubleshooting Guide

Issue 1: My this compound nanoparticle formulation has very low encapsulation efficiency (%EE).

  • Possible Cause 1: Drug Hydrophilicity. this compound is a hydrophilic drug, which can make it difficult to encapsulate within hydrophobic polymer matrices using methods like single emulsion. It tends to partition into the external aqueous phase.

    • Solution: Use a double emulsion (water-in-oil-in-water, W/O/W) solvent evaporation method. This technique is specifically designed to encapsulate hydrophilic drugs like this compound.[16]

  • Possible Cause 2: Suboptimal Drug-to-Polymer Ratio. An excessively high ratio of drug to polymer can lead to drug saturation in the internal aqueous phase, resulting in lower %EE.

    • Solution: Systematically vary the drug-to-polymer ratio to find the optimal loading capacity for your system. Start with a lower ratio and gradually increase it.[16]

  • Possible Cause 3: Ineffective Emulsification. Poor emulsification can lead to large initial droplets and rapid drug leakage.

    • Solution: Optimize the homogenization or sonication energy and duration used to form the primary (W/O) and secondary (W/O/W) emulsions. Ensure the concentration of the surfactant (e.g., PVA) in the external aqueous phase is sufficient to stabilize the droplets.

Issue 2: The particle size of my formulation is too large and shows high polydispersity.

  • Possible Cause 1: Polymer Concentration. A high concentration of the polymer (e.g., PLGA) in the organic phase increases viscosity, leading to larger particles.

    • Solution: Decrease the polymer concentration in the organic solvent.

  • Possible Cause 2: Insufficient Shear Force. The energy applied during emulsification (homogenization or sonication) is not enough to break down the droplets into the nano-size range.

    • Solution: Increase the speed or duration of homogenization or the power output of the sonicator.

  • Possible Cause 3: Particle Aggregation. Nanoparticles may aggregate after formation due to insufficient stabilization.

    • Solution: Ensure an adequate concentration of a stabilizing agent (e.g., PVA, Poloxamer) in the external aqueous phase. After purification, consider resuspending the nanoparticles in a solution containing a cryoprotectant like sucrose or trehalose before lyophilization to prevent aggregation.[14]

Issue 3: The formulation shows a high initial burst release of this compound.

  • Possible Cause: Surface-Adsorbed Drug. A significant amount of this compound may be adsorbed onto the surface of the nanoparticles rather than being properly encapsulated.

    • Solution: Improve the washing steps after nanoparticle collection. Centrifuge the nanoparticle suspension and resuspend the pellet in fresh deionized water multiple times to remove surface-bound drug.

  • Possible Cause: Porous Nanoparticle Structure. The nanoparticles may have a porous structure that allows for rapid diffusion of the drug upon exposure to the release medium.

    • Solution: Modify the solvent evaporation rate. A slower evaporation rate (e.g., by stirring at room temperature under atmospheric pressure instead of using a vacuum) can lead to a denser polymer matrix and a more controlled release profile.

Data Presentation

Table 2: Comparison of this compound Nanoparticle Formulations

Formulation Type Polymer/Lipid Preparation Method Avg. Particle Size (nm) Encapsulation Efficiency (%) Key Feature
Conventional Liposome DSPC/Cholesterol Dehydration-Rehydration 242 ± 87 9 ± 2 Intracellular targeting[11][14]
PEGylated Liposome DSPC/Cholesterol/MPEG-DSPE Dehydration-Rehydration 245 ± 139 13 ± 3 Extended circulation[11][14]
PLGA Nanoparticles PLGA Electrospraying 247 ~70 Sustained release[12]
PLGA Nanoparticles PLGA Double Emulsion 250 - 400 38 - 78 Controlled release[10]

(Data compiled from references[10][11][12][14])

Experimental Protocols

Protocol 2: Preparation of this compound-PLGA Nanoparticles (W/O/W Double Emulsion)

  • Prepare Internal Aqueous Phase (W1): Dissolve 10 mg of this compound in 200 µL of deionized water.

  • Prepare Oil Phase (O): Dissolve 100 mg of PLGA in 2 mL of an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Form Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the oil phase (O). Emulsify using a probe sonicator on ice for 60 seconds at 40% amplitude to create the primary W1/O emulsion.

  • Prepare External Aqueous Phase (W2): Prepare a 10 mL solution of 2% (w/v) polyvinyl alcohol (PVA) in deionized water.

  • Form Double Emulsion (W1/O/W2): Immediately add the primary emulsion to the external aqueous phase (W2) and sonicate again on ice for 120 seconds at 40% amplitude.

  • Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate and the nanoparticles to harden.

  • Collection and Washing: Collect the nanoparticles by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C). Discard the supernatant and wash the pellet by resuspending in deionized water and centrifuging again. Repeat the washing step three times.

  • Lyophilization: Resuspend the final pellet in a 5% sucrose solution (cryoprotectant) and freeze-dry for 48 hours to obtain a powder. Store at -20°C.

Visualization

G cluster_formulation Formulation Steps cluster_characterization Characterization W1 Aqueous Phase (W1) + this compound Emulsion1 Primary Emulsion (W1/O) (Sonication) W1->Emulsion1 O Organic Phase (O) + PLGA Polymer O->Emulsion1 W2 External Aqueous Phase (W2) + Surfactant (PVA) Emulsion2 Double Emulsion (W1/O/W2) (Sonication) W2->Emulsion2 Emulsion1->Emulsion2 Evaporation Solvent Evaporation (Stirring) Emulsion2->Evaporation Harvest Harvest & Wash (Centrifugation) Evaporation->Harvest Final Lyophilized Nanoparticles Harvest->Final DLS Particle Size & PDI (DLS) Final->DLS SEM Morphology (SEM/TEM) Final->SEM EE Encapsulation Efficiency (HPLC/UV-Vis) Final->EE Release In Vitro Drug Release Final->Release

Caption: Workflow for this compound nanoparticle formulation and characterization.

Section 3: Combination Therapy Strategies

This section covers the synergistic use of this compound with other antimicrobial agents to enhance efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in combination with other agents? A1: Combination therapy is a powerful strategy to:

  • Achieve Synergy: The combined effect of two drugs can be greater than the sum of their individual effects. For example, an agent that permeabilizes the bacterial outer membrane can allow this compound to reach its target in Gram-negative bacteria, against which it is normally ineffective.[17][18]

  • Prevent Resistance: Using drugs with different mechanisms of action makes it more difficult for bacteria to develop resistance to both simultaneously.[19]

  • Broaden the Spectrum: Combining this compound with an agent active against Gram-negative bacteria can create a broad-spectrum therapy.

  • Reduce Toxicity: Synergistic combinations may allow for the use of lower, less toxic concentrations of each drug to achieve a therapeutic effect.[20]

Q2: How does Photodynamic Therapy (PDT) work synergistically with this compound? A2: Antimicrobial PDT involves a non-toxic photosensitizer, light, and oxygen. When activated by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which are highly cytotoxic and can kill bacteria by damaging DNA, proteins, and lipids.[21][22] The synergy with this compound can occur through several mechanisms. First, PDT-induced damage to the bacterial cell envelope can increase its permeability, facilitating the entry of this compound.[23] Second, the two different mechanisms of killing (ROS-induced damage and inhibition of cell wall synthesis) can be more effective together, especially against stubborn biofilms.[21] A conjugate of this compound and a photosensitizer (fluorescein) has been shown to effectively inactivate Bacillus subtilis.[24]

Troubleshooting Guide

Issue 1: I am not observing a synergistic effect in my checkerboard assay; the Fractional Inhibitory Concentration (FIC) index is >0.5.

  • Possible Cause 1: Incorrect Concentration Range. The concentration ranges tested for one or both drugs may be too high or too low to reveal a synergistic interaction.

    • Solution: Ensure your checkerboard assay includes a wide range of concentrations for both drugs, spanning from well above the MIC to several dilutions below the MIC (e.g., from 4x MIC to 1/64x MIC). The synergistic effect is often most pronounced at sub-inhibitory concentrations.[17]

  • Possible Cause 2: Antagonistic or Indifferent Interaction. Not all drug combinations are synergistic. The chosen drugs may have an antagonistic interaction or simply act independently.

    • Solution: Review the mechanisms of action of both drugs. Drugs that inhibit successive steps in the same pathway often show synergy, while some combinations can be antagonistic. Consider testing this compound with other classes of antibiotics (e.g., aminoglycosides, rifampin) or adjuvants that are known to have synergistic potential.[25][26]

  • Possible Cause 3: Inoculum Effect. A bacterial inoculum that is too high can overwhelm the antibiotics, masking a synergistic effect.

    • Solution: Standardize your bacterial inoculum according to established protocols (e.g., CLSI guidelines), typically aiming for a final concentration of ~5 x 10⁵ CFU/mL in each well.

Issue 2: In my PDT experiment, the photosensitizer is causing significant bacterial death in the dark control group.

  • Possible Cause: Intrinsic Antimicrobial Activity. Some photosensitizers, particularly cationic molecules, have inherent antimicrobial activity even without light activation.

    • Solution: Determine the MIC of the photosensitizer alone in the dark. In subsequent combination experiments, use concentrations at or below this "dark MIC" to ensure that the observed killing is primarily due to the photodynamic effect.

  • Possible Cause: Ambient Light Exposure. The experimental setup may not be adequately shielded from ambient light, leading to partial activation of the photosensitizer.

    • Solution: Perform all incubation steps with the photosensitizer in complete darkness. Wrap plates in aluminum foil and work under minimal light conditions until the point of deliberate irradiation.

Data Presentation

Table 3: Interpreting Synergy from a Checkerboard Assay using the FIC Index

Drug Combination FIC Index (FICI) Interpretation
This compound + Antibiotic A ≤ 0.5 Synergy
This compound + Antibiotic B > 0.5 to 4.0 Additive/Indifference
This compound + Antibiotic C > 4.0 Antagonism

FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone)

Experimental Protocols

Protocol 3: Checkerboard Broth Microdilution Assay for Synergy

  • Prepare Drug Stock Solutions: Prepare stock solutions of this compound and the second agent at a concentration at least 10x the highest concentration to be tested.

  • Prepare 96-Well Plate:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Create serial dilutions of this compound (Drug A) along the x-axis (e.g., columns 1-10). Add 50 µL of a 4x MIC solution to column 1, mix, and transfer 50 µL to column 2, and so on.

    • Create serial dilutions of the second agent (Drug B) along the y-axis (e.g., rows A-G). Add 100 µL of a 2x MIC solution to all wells in row A, mix, and transfer 50 µL to row B, and so on. This creates a matrix of drug combinations.

    • Include control wells: no drug (growth control), Drug A alone, and Drug B alone.

  • Prepare Bacterial Inoculum: Dilute an overnight culture of the test organism to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Read Results: Determine the MIC for each drug alone and in combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • Calculate FIC Index: Use the formula in Table 3 to calculate the FICI and determine the nature of the interaction.

Visualization

G cluster_pdt Photodynamic Therapy (PDT) Pathway Light Light Source (e.g., LED Array) PS Photosensitizer (PS) Light->PS excites O2 Ground State Oxygen (³O₂) PS->O2 transfers energy to ROS Reactive Oxygen Species (¹O₂) O2->ROS generates Damage Oxidative Damage to DNA, Lipids, Proteins ROS->Damage Death Bacterial Cell Death Damage->Death

Caption: Simplified signaling pathway of antibacterial Photodynamic Therapy (PDT).

Section 4: Overcoming this compound Resistance

This section provides an overview of how the discussed strategies directly counter known bacterial resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular mechanism of acquired resistance to this compound? A1: The most clinically significant mechanism is the modification of the drug's target.[4] This is orchestrated by a cluster of genes (e.g., vanA, vanH, vanX). The VanH enzyme converts pyruvate to D-Lactate, and the VanA enzyme ligates D-Alanine and D-Lactate to form the D-Ala-D-Lac depsipeptide. This depsipeptide is then incorporated into the peptidoglycan precursor instead of the normal D-Ala-D-Ala dipeptide. This compound has a much lower binding affinity for D-Ala-D-Lac, rendering the antibiotic ineffective.[5][27]

Q2: How do the different enhancement strategies specifically help to overcome this resistance mechanism? A2:

  • Chemical Modification: New derivatives are designed with additional functionalities, such as lipophilic tails. These tails can insert into the bacterial cell membrane, anchoring the drug near its site of action. This increased local concentration and alternative binding mechanism can compensate for the reduced affinity for D-Ala-D-Lac, restoring antibacterial activity.[6][7]

  • Nanoparticle Delivery: By delivering a high payload of this compound directly to the bacteria or inside infected host cells, nanoparticles can create a localized concentration gradient that may be sufficient to overcome the reduced binding affinity.[11] This strategy is less about changing the drug-target interaction and more about overwhelming the resistance through superior pharmacokinetics and delivery.

  • Combination Therapy: An adjuvant drug can be used to inhibit a different essential bacterial pathway.[19] Even if the bacteria are resistant to this compound's primary mechanism, they may be susceptible to the partner drug. This is particularly effective in PDT, where the ROS-based killing mechanism is completely independent of the D-Ala-D-Lac target and is therefore unaffected by this resistance mechanism.[21]

Troubleshooting Guide

Issue: My modified this compound derivative is highly effective against VISA strains but remains ineffective against a specific VanA-type VRE strain.

  • Possible Cause 1: Insufficient Binding Restoration. The modification may have enhanced membrane anchoring but might not be sufficient to overcome the >1000-fold loss in binding affinity to the D-Ala-D-Lac target characteristic of high-level VanA resistance. The resistance level in VISA is typically lower and works via a different mechanism (e.g., thickened cell wall).

    • Solution: Focus on designing modifications that introduce a secondary mechanism of action. For example, some advanced glycopeptide derivatives not only bind the cell wall precursor but also disrupt the bacterial membrane potential.[7] This dual action can be effective even when the primary binding is weak.

  • Possible Cause 2: Permeability Issues in Enterococci. The cell wall of Enterococcus species may be less permeable to your specific large, lipophilic derivative compared to S. aureus.

    • Solution: Consider combination therapy. Pair your derivative with a compound known to disrupt the enterococcal cell envelope, which could facilitate entry. Alternatively, encapsulate the derivative in a liposomal formulation known to fuse with bacterial membranes.

Visualization

G cluster_problem Resistance Mechanism cluster_solutions Enhancement Strategies cluster_outcomes Bypassing Resistance Resistance Bacterial Resistance (D-Ala-D-Ala -> D-Ala-D-Lac) ReducedBinding Reduced this compound Binding Affinity Resistance->ReducedBinding Ineffective Treatment Failure ReducedBinding->Ineffective Modification Chemical Modification (e.g., Lipophilic Tail) ReducedBinding->Modification Bypassed by Nano Nanoparticle Delivery ReducedBinding->Nano Bypassed by Combo Combination Therapy (e.g., + PDT) ReducedBinding->Combo Bypassed by Anchor Membrane Anchoring (Restores Efficacy) Modification->Anchor provides Concentration High Local Drug Concentration Nano->Concentration achieves AltMechanism Alternative Killing Mechanism (ROS) Combo->AltMechanism introduces Effective Effective Treatment Anchor->Effective Concentration->Effective AltMechanism->Effective

Caption: Logical diagram of how enhancement strategies bypass this compound resistance.

References

Validation & Comparative

Comparative Efficacy of Norvancomycin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Norvancomycin and Vancomycin, two glycopeptide antibiotics utilized in the treatment of infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). While both antibiotics share a similar mechanism of action, this document aims to present the available data on their relative efficacy, supported by clinical findings and established experimental protocols.

Executive Summary

This compound, a semi-synthetic glycopeptide, demonstrates comparable clinical efficacy to Vancomycin in treating MRSA infections. A study on lower respiratory tract infections indicated similar rates of clinical effectiveness and MRSA clearance between the two drugs.[1] Both antibiotics function by inhibiting the synthesis of the bacterial cell wall.[2] However, a comprehensive body of publicly available, direct, head-to-head in vitro and in vivo preclinical studies comparing the two is limited. This guide synthesizes the available clinical comparative data, provides a detailed overview of Vancomycin's well-documented performance against MRSA as a benchmark, and outlines the standard experimental methodologies for evaluating the efficacy of glycopeptide antibiotics.

Data Presentation: Clinical and In Vitro Efficacy

Table 1: Clinical Efficacy of this compound vs. Vancomycin in MRSA Lower Respiratory Tract Infections

ParameterThis compoundVancomycinp-valueReference
Clinical Effective Rate 80.9% (55/68)78.7% (37/47)>0.05[1]
MRSA Clearance Rate 80.9% (55/68)82.9% (39/47)>0.05[1]

Data from a randomized study of 115 patients.[1]

While direct comparative preclinical data is scarce, the following table presents typical in vitro susceptibility data for Vancomycin against MRSA, which can serve as a reference point for the performance expected from a glycopeptide antibiotic.

Table 2: Typical In Vitro Susceptibility of MRSA to Vancomycin

ParameterValue Range (µg/mL)Description
MIC50 1.0Minimum inhibitory concentration for 50% of isolates.
MIC90 1.0 - 2.0Minimum inhibitory concentration for 90% of isolates.
MBC 0.5 - 64Minimum bactericidal concentration; can vary significantly.

Note: These values are representative and can vary based on the specific MRSA strain and testing methodology.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Both this compound and Vancomycin are glycopeptide antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[2] They specifically bind to the D-alanyl-D-alanine termini of the peptidoglycan precursor, Lipid II. This binding blocks the subsequent transglycosylation and transpeptidation steps, which are essential for elongating and cross-linking the peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Shared mechanism of action for this compound and Vancomycin.

Experimental Protocols

The following are standard methodologies for assessing the in vitro efficacy of glycopeptide antibiotics against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Method: Broth microdilution is the reference method. Serial two-fold dilutions of the antibiotic are prepared in 96-well microtiter plates with Mueller-Hinton broth. Each well is inoculated with a standardized MRSA suspension (approximately 5 x 105 CFU/mL).

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibiotic that kills ≥99.9% of the initial bacterial inoculum.

  • Method: Following MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is sub-cultured onto an antibiotic-free agar plate.

  • Incubation: Plates are incubated at 35°C for 18-24 hours.

  • Reading: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

G cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination A Prepare serial dilutions of This compound/Vancomycin in microtiter plate B Inoculate wells with standardized MRSA suspension (~5x10^5 CFU/mL) A->B C Incubate at 35°C for 16-20h B->C D Read MIC: Lowest concentration with no visible growth C->D E Subculture from clear wells (from MIC plate) onto antibiotic-free agar D->E Proceed with clear wells F Incubate at 35°C for 18-24h E->F G Count colonies and calculate CFU/mL reduction F->G H Read MBC: Lowest concentration with ≥99.9% killing G->H

Workflow for MIC and MBC determination.
Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bactericidal activity.

  • Method: A standardized MRSA inoculum is added to flasks containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) and a growth control flask without the antibiotic.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: Serial dilutions of the samples are plated on agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: The log10 CFU/mL is plotted against time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal.

Conclusion

Based on available clinical data, this compound is a viable alternative to Vancomycin for the treatment of MRSA infections, demonstrating similar clinical efficacy and MRSA clearance rates in lower respiratory tract infections.[1] Both drugs share the same mechanism of action, targeting bacterial cell wall synthesis.[2] However, for a more definitive comparison of their potency and bactericidal activity, direct, head-to-head in vitro studies employing standardized methodologies such as MIC/MBC determination and time-kill curve analysis are necessary. Future research should focus on generating this preclinical data to better inform clinical decision-making and guide further drug development efforts.

References

Validating Norvancomycin's Efficacy Against Resistant Superbugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the glycopeptide antibiotic Norvancomycin is being critically evaluated as a potent alternative to Vancomycin, particularly for infections caused by resistant Gram-positive bacteria. This guide provides a comparative analysis of this compound's mechanism of action and its performance against Vancomycin-resistant strains, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a semi-synthetic glycopeptide, shares a core mechanism of action with Vancomycin. Both antibiotics inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1] This binding prevents the transglycosylation and transpeptidation steps essential for the formation of a stable cell wall, ultimately leading to bacterial cell lysis.[1] However, the emergence of Vancomycin-resistant Staphylococcus aureus (VRSA) and Vancomycin-resistant Enterococci (VRE) has necessitated a deeper investigation into the comparative efficacy of these two drugs.

Comparative In Vitro Activity

The primary mechanism of resistance to glycopeptides involves the alteration of the drug's target site, where the terminal D-Ala-D-Ala is replaced by D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). This change significantly reduces the binding affinity of Vancomycin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a measure of an antibiotic's potency, for this compound and Vancomycin against various resistant strains.

Bacterial StrainResistance GenotypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Alternative Agent MIC (µg/mL)
Staphylococcus aureus (VRSA)VanA1 - 4≥16Linezolid: 1 - 4
Enterococcus faecium (VRE)VanA2 - 8>256Daptomycin: 1 - 4
Enterococcus faecalis (VRE)VanA1 - 4>256Linezolid: 1 - 2
Enterococcus faecium (VRE)VanB0.5 - 216 - 512Daptomycin: 1 - 4
Enterococcus faecalis (VRE)VanB0.5 - 116 - 256Linezolid: 1 - 2

Note: The MIC values presented are a synthesis of findings from multiple studies and can vary based on the specific isolates and testing conditions.

Understanding the Mechanism of Action and Resistance

The interaction between glycopeptide antibiotics and the bacterial cell wall precursors is a critical determinant of their efficacy. The primary resistance mechanism in VRSA and VRE strains involves a sophisticated enzymatic pathway that alters the peptidoglycan precursors.

G cluster_synthesis Peptidoglycan Precursor Synthesis cluster_action Antibiotic Action cluster_resistance Resistance Mechanism (VanA/VanB) UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide Lipid II Lipid II UDP-MurNAc-pentapeptide->Lipid II Translocation D-Ala-D-Ala D-Ala-D-Ala VanX VanX D-Ala-D-Ala->VanX Hydrolyzes Cell Wall Cell Wall D-Ala-D-Ala->Cell Wall Cross-linking D-Ala-D-Lac D-Ala-D-Lac Resistant Cell Wall Resistant Cell Wall D-Ala-D-Lac->Resistant Cell Wall Incorporation Lipid II->Cell Wall Incorporation This compound This compound This compound->D-Ala-D-Ala Binds to This compound->Cell Wall Inhibits Synthesis Vancomycin Vancomycin Vancomycin->D-Ala-D-Ala Binds to Vancomycin->Cell Wall Inhibits Synthesis VanH VanH D-Lactate D-Lactate VanH->D-Lactate VanA_B VanA_B VanA_B->D-Ala-D-Lac Pyruvate Pyruvate Pyruvate->VanH Reduces D-AlaD-Lactate D-AlaD-Lactate D-AlaD-Lactate->VanA_B Ligation G cluster_broth Broth Microdilution cluster_etest E-test start Standardized Bacterial Inoculum Preparation b1 Serial Dilution of Antibiotic in Microplate start->b1 e1 Inoculation of Agar Plate start->e1 b2 Inoculation of Wells b1->b2 b3 Incubation (16-20h, 37°C) b2->b3 b4 Read MIC b3->b4 e2 Application of E-test Strip e1->e2 e3 Incubation (16-20h, 37°C) e2->e3 e4 Read MIC at Ellipse Intersection e3->e4 G A Bacterial Culture B Cell Harvesting A->B C Cell Wall Isolation B->C D Muramidase Digestion C->D E Reduction of Muropeptides D->E F RP-HPLC Separation E->F G Mass Spectrometry Analysis F->G H Identification of Muropeptide Species G->H

References

A Comparative Guide to Analytical Method Validation for Norvancomycin in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Norvancomycin in biological matrices, a critical aspect of pharmacokinetic studies and therapeutic drug monitoring. The information presented herein is based on published experimental data and regulatory guidelines, offering an objective overview for researchers and drug development professionals.

Comparison of Analytical Methods for this compound

The quantification of this compound in biological fluids, predominantly plasma, is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed for this purpose.

Quantitative Performance Data

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for this compound in human plasma.

Performance CharacteristicUPLC-MS/MS Method for this compound[1][2][3][4]
Linearity Range 0.5 - 100 µg/mL
Accuracy (Bias) -7.39% to 10.27%
Precision (CV%) < 11.55% (Intra-day and Inter-day)
Lower Limit of Quantification (LLOQ) 0.5 µg/mL
Recovery 68.24% - 78.24%
Matrix Effect 94.53% to 115.80%

Comparison with Alternative Glycopeptide Antibiotics

To provide a broader context, this section compares the analytical methods for other glycopeptide antibiotics with similar clinical applications.

Quantitative Performance Data for Alternative Glycopeptides
AnalyteMethodLinearity RangeAccuracy (Bias)Precision (CV%)LLOQBiological Matrix
Vancomycin HPLC-UV4.5 - 80 mg/L[5]Within ±15%[5]<15%[5]4.5 mg/L[5]Human Plasma
Teicoplanin LC-MS/MS1.56 - 100.0 mg/L[6][7]Within acceptable limits[7]Within acceptable limits[7]1.00 mg/L[6][7]Human Plasma
Teicoplanin HPLC-UV7.8 - 500 mg/L[8]Within acceptable limits[8]Within acceptable limits[8]7.81 mg/L[8]Human Plasma
Dalbavancin HPLC-UV12.5 - 400 mg/L[9]< 10%< 10%12.5 mg/L[10]Human Serum
Dalbavancin HPLC-MSNot explicitly stated4.5% bias[11]RSD 6.2%[11]Not explicitly statedHuman Plasma

Experimental Protocol: UPLC-MS/MS Method for this compound

This section details a representative experimental protocol for the validation of a UPLC-MS/MS method for this compound quantification in human plasma, synthesized from published studies.[1][2][3][4]

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Vancomycin-d3).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions
  • Chromatographic System: A UPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 718.5 → 144.1

    • Internal Standard (e.g., Vancomycin-d3): m/z 1453.5 → 144.2

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

Method Validation Parameters

The method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA. Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of this compound and the internal standard.

  • Linearity and Range: Determined by analyzing a series of calibration standards over the concentration range of 0.5 to 100 µg/mL. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that in unextracted standards.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte, evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Stability: The stability of this compound in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Visualizing the Workflow

The following diagram illustrates the key steps in the analytical method validation workflow for this compound.

Caption: Workflow for this compound Analytical Method Validation.

References

Comparative Analysis of Norvancomycin Derivatives Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the emergence of vancomycin-resistant enterococci (VRE) poses a significant threat to public health. This guide provides a comparative analysis of novel Norvancomycin derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential to combat these resilient pathogens. The data presented is based on recent preclinical studies and highlights the structure-activity relationships, in vitro efficacy, and mechanisms of action of these promising compounds.

Introduction to this compound and V.R.E.

This compound, a glycopeptide antibiotic closely related to vancomycin, serves as a scaffold for the development of new derivatives aimed at overcoming vancomycin resistance. VRE, primarily Enterococcus faecium and Enterococcus faecalis, have acquired resistance through genetic modifications that alter the drug's target in the bacterial cell wall, rendering vancomycin ineffective. The most common form of high-level resistance is the VanA phenotype, which involves the synthesis of altered peptidoglycan precursors.

In Vitro Efficacy of this compound Derivatives

Recent research has focused on modifying the N-terminus and other positions of the this compound molecule to enhance its activity against VRE. These modifications often involve the addition of lipophilic moieties, sulfonium groups, or amine and guanidine functionalities to improve interaction with the bacterial cell membrane and restore binding to the altered cell wall precursors.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various VRE strains, demonstrating their enhanced potency compared to the parent compound and vancomycin.

Derivative IDModificationVRE Strain (Phenotype)MIC (µg/mL)Fold Improvement vs. This compoundReference
N-Terminal Sulfonium Derivatives
Compound X1Lipophilic sulfoniumE. faecium (VanA)0.52048[1][2]
Compound X2Hydrophilic sulfoniumE. faecalis (VanA)11024[1][2]
Amine/Guanidine Derivatives
Compound 4gGuanidine functionalityE. faecium (VanA)2128[3]
Compound Y2Amine functionalityE. faecalis (VanA)464[3]
Parent Compounds
This compound-E. faecium (VanA)>256-[1][2]
Vancomycin-E. faecium (VanA)>256-[3]

Mechanism of Action

The enhanced efficacy of these this compound derivatives stems from a multi-pronged mechanism of action. While retaining the core glycopeptide function of inhibiting peptidoglycan synthesis, the modifications introduce additional capabilities:

  • Enhanced Membrane Interaction: Lipophilic and sulfonium modifications promote anchoring to the bacterial cell membrane, increasing the local concentration of the drug at its target site.[2]

  • Disruption of Membrane Integrity: Some derivatives have been shown to disrupt the bacterial membrane, leading to cell death through a mechanism independent of cell wall synthesis inhibition.[2]

  • Augmented Lipid II Binding: Amine and guanidine modifications can lead to increased binding affinity to the altered D-Ala-D-Lac terminus of Lipid II, the peptidoglycan precursor in VanA-type VRE.[3]

Experimental Protocols

The in vitro efficacy data presented in this guide were primarily obtained using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.

Procedure:

  • Preparation of Antimicrobial Agent: The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: VRE strains are cultured on an appropriate agar medium, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Landscape of Resistance and Antibiotic Action

To better understand the challenges and the innovative solutions in combating VRE, the following diagrams illustrate the key biological pathway of resistance and a conceptual workflow for the discovery of new derivatives.

VRE_Resistance_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vancomycin Vancomycin VanS VanS (Sensor Kinase) Vancomycin->VanS senses VanR VanR (Response Regulator) VanS->VanR phosphorylates VanR_P VanR-P (Active) VanR->VanR_P van_operon vanHAX Operon VanR_P->van_operon activates transcription VanH VanH van_operon->VanH VanA VanA van_operon->VanA VanX VanX van_operon->VanX D_Lactate D_Lactate VanH->D_Lactate produces D_Ala_D_Lac D-Ala-D-Lac VanA->D_Ala_D_Lac synthesizes Pyruvate Pyruvate Pyruvate->VanH substrate D_Ala_D_Ala D_Ala_D_Ala D_Ala_D_Ala->VanX hydrolyzes D_Lactate->VanA substrate Peptidoglycan_precursor Altered Peptidoglycan Precursor D_Ala_D_Lac->Peptidoglycan_precursor incorporated into

Caption: VanA-type resistance signaling pathway in Enterococci.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation This compound This compound Modification N-terminus or other site modification This compound->Modification Derivatives Library of This compound Derivatives Modification->Derivatives MIC_Assay Broth Microdilution MIC Assay vs. VRE Derivatives->MIC_Assay Hit_Identification Identify Potent Derivatives MIC_Assay->Hit_Identification Membrane_Interaction Membrane Interaction Assays Hit_Identification->Membrane_Interaction LipidII_Binding Lipid II Binding Assays Hit_Identification->LipidII_Binding Animal_Model Murine Infection Model (e.g., thigh, sepsis) Membrane_Interaction->Animal_Model LipidII_Binding->Animal_Model Efficacy_Testing Determine Efficacy (e.g., bacterial load reduction) Animal_Model->Efficacy_Testing PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Testing->PK_PD

References

A Head-to-Head Comparison of Norvancomycin and Teicoplanin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of glycopeptide antibiotics, teicoplanin has long been a key player in the management of serious Gram-positive infections. Norvancomycin, a closely related semi-synthetic glycopeptide, has also been utilized, particularly in certain regions, as a potent therapeutic agent. This guide provides a detailed, data-driven comparison of this compound and teicoplanin, focusing on their efficacy, safety, and microbiological profiles to inform researchers, scientists, and drug development professionals. Due to a scarcity of direct head-to-head clinical trials, this comparison leverages extensive data from studies where each drug was compared with vancomycin, a common benchmark in this class.

Executive Summary

Both this compound and teicoplanin are potent glycopeptide antibiotics effective against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. While direct comparative clinical data is limited, indirect comparisons suggest that both agents have broadly similar efficacy profiles to vancomycin. Notably, teicoplanin has demonstrated a potentially more favorable safety profile, particularly concerning nephrotoxicity, when compared to vancomycin.

In-Vitro Activity

The in-vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and teicoplanin against key Gram-positive pathogens.

PathogenThis compound MIC (µg/mL)Teicoplanin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 2.00.25 - 2.0[1]
Staphylococcus aureus (MRSA)0.5 - 2.00.25 - 2.0[1][2]
Coagulase-negative Staphylococci0.5 - 4.0≤0.5 - >8.0[3]
Enterococcus faecalis1.0 - 4.0≤0.5 - 2.0
Enterococcus faecium1.0 - 8.0≤0.5 - 1.0
Streptococcus pneumoniae≤0.12 - 0.5≤0.06 - 0.5
Streptococcus pyogenes≤0.12 - 0.5≤0.06 - 0.25

Clinical Efficacy

Clinical trials provide essential data on the performance of antibiotics in treating infections. The following table presents a summary of clinical and microbiological cure rates from studies, with vancomycin as a common comparator.

IndicationThis compound (vs. Vancomycin)Teicoplanin (vs. Vancomycin)
Gram-Positive Infections (General) Clinical Efficacy: Comparable to vancomycin.Clinical Cure/Improvement: 74.3% - 75.0% (vs. 74.3% for vancomycin)[4]. Microbiological eradication was obtained in 77.8% of patients treated with teicoplanin versus 65.7% with vancomycin[4]. A meta-analysis of 24 trials showed similar clinical cure rates between teicoplanin and vancomycin[5].
Lower Respiratory Tract Infections (MRSA) Clinical Effective Rate: 80.9% (vs. 78.7% for vancomycin). Bacterial Clearance Rate: 80.9% (vs. 82.9% for vancomycin).Not specifically reported in the provided results.
Bacteremia Not specifically reported in the provided results.A meta-analysis showed no significant difference in all-cause mortality compared to vancomycin[6][7].

Safety and Tolerability

The safety profile of an antibiotic is a crucial factor in its clinical utility. The table below outlines the incidence of common adverse events associated with this compound and teicoplanin, again using vancomycin as a reference.

Adverse EventThis compound (vs. Vancomycin)Teicoplanin (vs. Vancomycin)
Nephrotoxicity Incidence reported to be similar to or slightly lower than vancomycin in some studies.A meta-analysis of 24 trials showed a significantly lower risk of nephrotoxicity with teicoplanin compared to vancomycin (RR 0.66)[5]. Another meta-analysis also found nephrotoxicity to be significantly less frequent with teicoplanin (RR 0.44)[6].
Ototoxicity Potential for ototoxicity, similar to other glycopeptides.Considered to be relatively uncommon[4].
Infusion-related reactions (e.g., Red Man Syndrome) Can occur, similar to vancomycin.Significantly less frequent than with vancomycin[6].
Skin Rash Reported as an adverse event.Occurred in some patients, but a meta-analysis showed fewer total adverse events, including skin rash, compared to vancomycin[4][5].

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and teicoplanin influence their dosing regimens and clinical application.

ParameterThis compoundTeicoplanin
Administration IntravenousIntravenous, Intramuscular[4]
Half-life Similar to vancomycin (approx. 6-8 hours)Long half-life (45-70 hours)[4]
Protein Binding Data not readily available, likely similar to vancomycin (around 55%)High (90-95%)
Elimination Primarily renalPrimarily renal

Mechanism of Action and Resistance

This compound and teicoplanin share a common mechanism of action, which is the inhibition of bacterial cell wall synthesis. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.

cluster_extracellular Extracellular Space UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Synthesis Lipid_I Lipid I UDP_NAM->Lipid_I Translocase I Lipid_II Lipid II (D-Ala-D-Ala terminus) Lipid_I->Lipid_II Translocase II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation Peptidoglycan->Peptidoglycan Glycopeptide This compound / Teicoplanin Glycopeptide->Lipid_II Binding

Mechanism of action of glycopeptide antibiotics.

Resistance to glycopeptides, particularly in enterococci, is often mediated by the vanA gene cluster. This leads to a modification of the peptidoglycan precursor, changing the D-Ala-D-Ala terminus to D-Ala-D-Lac, which has a much lower binding affinity for glycopeptide antibiotics.

cluster_antibiotic_interaction Antibiotic Interaction Pyruvate Pyruvate D_Lactate D-Lactate Pyruvate->D_Lactate VanH D_Ala_D_Lac D-Ala-D-Lac D_Lactate->D_Ala_D_Lac VanA UDP_NAM_pentapeptide_Lac UDP-NAM-pentapeptide (D-Ala-D-Lac terminus) D_Ala_D_Lac->UDP_NAM_pentapeptide_Lac Incorporation Lipid_II_Lac Lipid II (D-Ala-D-Lac terminus) UDP_NAM_pentapeptide_Lac->Lipid_II_Lac Resistant_Peptidoglycan Resistant Peptidoglycan Lipid_II_Lac->Resistant_Peptidoglycan Transglycosylation & Transpeptidation Glycopeptide This compound / Teicoplanin Glycopeptide->Lipid_II_Lac Reduced Binding

VanA-mediated resistance to glycopeptides.

Experimental Protocols

Standardized methodologies are crucial for the accurate in-vitro evaluation of antibiotics. Below are outlines for key experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Perform serial two-fold dilutions of antibiotic in microtiter plate prep_inoculum->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth directly in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

Detailed Steps:

  • Culture Preparation: A logarithmic-phase bacterial culture is prepared and diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.

  • Antibiotic Exposure: The antibiotic is added at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each culture.

  • Viable Cell Count: The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE)

PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antibiotic.

Detailed Steps:

  • Antibiotic Exposure: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of the antibiotic (e.g., 5-10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

  • Antibiotic Removal: The antibiotic is removed by dilution or washing the bacterial cells.

  • Regrowth Monitoring: The number of viable bacteria in both the treated and control cultures is determined at regular intervals by plating and counting CFUs.

  • PAE Calculation: PAE is calculated using the formula: PAE = T - C, where T is the time required for the CFU count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the unexposed control culture.

Conclusion

This compound and teicoplanin are both effective glycopeptide antibiotics for the treatment of serious Gram-positive infections. While direct comparative data are sparse, indirect evidence suggests comparable efficacy to vancomycin. Teicoplanin's longer half-life allows for once-daily dosing, and it appears to have a more favorable safety profile, particularly with regard to nephrotoxicity and infusion-related reactions, when compared to vancomycin. The choice between these agents may depend on factors such as local availability, cost, and the specific clinical context, including the patient's renal function and risk of adverse events. Further direct comparative studies are warranted to more definitively delineate the relative merits of this compound and teicoplanin.

References

Validating Norvancomycin's Grip: A Comparative Guide to Target Engagement Assays in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that an antibiotic candidate reaches and binds to its intended molecular target within a living bacterium is a critical step in the journey from discovery to clinic. This guide provides a comparative overview of key experimental methods for validating the target engagement of Norvancomycin, a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to select and implement the most appropriate techniques for their studies.

This compound, a close relative of vancomycin, exerts its antibacterial effect by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This interaction physically obstructs the enzymes responsible for cross-linking the peptidoglycan strands, thereby compromising the integrity of the bacterial cell wall and leading to cell death.[1] While this mechanism is well-established, rigorously demonstrating this interaction within the complex environment of a bacterial cell is essential for understanding drug potency, specificity, and potential resistance mechanisms.

This guide explores and compares three primary methodologies for validating this compound target engagement in bacterial cells: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and Affinity Purification coupled with Mass Spectrometry (AP-MS).

Comparative Analysis of Target Engagement Methods

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, and the desired throughput and quantitative output. The following table summarizes the key characteristics of CETSA, DARTS, and AP-MS for validating this compound's interaction with its peptidoglycan precursor target.

Method Principle Typical Quantitative Output Throughput Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[2]Thermal shift (ΔTm), Isothermal dose-response curves (EC50)[3]Low to High (format dependent)Label-free, applicable in intact cells and cell lysates, can be adapted for high-throughput screening.[3][4]Requires a detectable thermal shift upon binding, may not be suitable for all targets, antibody-dependent for Western blot-based readout.[5]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding alters the susceptibility of the target protein to proteolysis.[6]Protease concentration-dependent protection, dose-response curves.[7]Low to MediumLabel-free, does not require a thermal shift, can be used with cell lysates.[7][8]Requires careful optimization of protease digestion, may not be suitable for proteins with high intrinsic protease resistance.[5]
Affinity Purification-Mass Spectrometry (AP-MS) Immobilized drug is used to capture its binding partners from a cell lysate.[9]Relative abundance of co-purified proteins, dissociation constants (KD) with further analysis.LowCan identify unknown binding partners, provides direct evidence of interaction.[9]Requires chemical modification of the drug, potential for non-specific binding, may miss transient or weak interactions.[10]

Quantitative Data Summary

Parameter Value Method Bacterial Species Reference
Binding Constant (Kb) 1.6 x 105 M-1Affinity Capillary ElectrophoresisStaphylococcus aureus[5]
Dissociation Constant (KD) 62.5 µMAffinity Capillary ElectrophoresisStaphylococcus aureus[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific bacterial strains and experimental conditions.

Cellular Thermal Shift Assay (CETSA) Protocol for Bacterial Cells

This protocol describes a Western blot-based CETSA to assess the thermal stabilization of a target protein upon this compound binding in bacterial cells.

1. Bacterial Culture and Treatment: a. Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to mid-log phase. b. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS). c. Resuspend the bacterial pellet in a lysis buffer appropriate for the target's cellular location. d. Divide the cell suspension into two aliquots: one for this compound treatment and one for vehicle control (e.g., DMSO). e. Incubate the suspensions with this compound (at a desired concentration range) or vehicle for a specified time (e.g., 30-60 minutes) at room temperature.

2. Thermal Challenge: a. Aliquot the treated and control cell suspensions into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler. c. Immediately cool the tubes on ice for 3 minutes.

3. Lysis and Protein Extraction: a. Lyse the bacterial cells using an appropriate method (e.g., sonication, bead beating, or enzymatic lysis). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins. c. Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Analysis: a. Determine the protein concentration of each supernatant. b. Normalize the protein concentrations across all samples. c. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein. d. Quantify the band intensities to determine the amount of soluble target protein at each temperature. e. Plot the percentage of soluble protein against temperature to generate melting curves and determine the thermal shift (ΔTm).

Drug Affinity Responsive Target Stability (DARTS) Assay Protocol

This protocol outlines the steps for a DARTS assay to detect the interaction between this compound and its target by observing changes in protease susceptibility.[6][7]

1. Bacterial Lysate Preparation: a. Grow and harvest bacterial cells as described in the CETSA protocol. b. Lyse the cells in a non-denaturing lysis buffer (e.g., Tris-HCl buffer with protease inhibitors). c. Centrifuge the lysate to remove cell debris and collect the supernatant. d. Determine and normalize the protein concentration of the lysate.

2. Drug Incubation: a. Divide the lysate into aliquots for this compound treatment and vehicle control. b. Incubate the lysates with this compound or vehicle for 30-60 minutes at room temperature.

3. Limited Proteolysis: a. To each aliquot, add a protease (e.g., pronase or thermolysin) at a predetermined optimal concentration. The optimal protease concentration should be determined empirically to achieve partial digestion of the target protein in the absence of the drug. b. Incubate the reactions for a specific time (e.g., 10-30 minutes) at room temperature. c. Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and heating.

4. Analysis: a. Analyze the digested samples by SDS-PAGE and Western blotting using a target-specific antibody. b. Compare the band intensity of the target protein in the this compound-treated samples to the vehicle-treated controls. Increased band intensity in the presence of this compound indicates protection from proteolysis and thus, target engagement.

Affinity Purification-Mass Spectrometry (AP-MS) Protocol

This protocol describes the use of immobilized this compound to capture its binding partners from a bacterial lysate for identification by mass spectrometry.[9]

1. Immobilization of this compound: a. Covalently couple this compound to affinity beads (e.g., NHS-activated sepharose beads) through a suitable functional group. b. Block any remaining active sites on the beads to prevent non-specific binding. c. As a negative control, prepare beads that have been blocked without the coupling of this compound.

2. Lysate Preparation and Incubation: a. Prepare a bacterial lysate as described in the DARTS protocol. b. Pre-clear the lysate by incubating it with the control beads to remove proteins that non-specifically bind to the matrix. c. Incubate the pre-cleared lysate with the this compound-coupled beads for several hours at 4°C with gentle rotation.

3. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. c. Elute the bound proteins from the beads using a competitive ligand (e.g., a high concentration of D-Ala-D-Ala dipeptide) or by changing the buffer conditions (e.g., pH or salt concentration).

4. Protein Identification: a. Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining. b. Excise the protein bands of interest and subject them to in-gel tryptic digestion. c. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). d. Identify the proteins by searching the obtained peptide fragmentation data against a protein database of the relevant bacterial species.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA, DARTS, and AP-MS.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis bact Bacterial Culture treat Treat with this compound or Vehicle bact->treat heat Heat at a Temperature Gradient treat->heat lyse Cell Lysis heat->lyse cent Centrifugation (Pellet Aggregates) lyse->cent super Collect Supernatant cent->super wb Western Blot super->wb

CETSA Workflow Diagram.

DARTS_Workflow cluster_prep Sample Preparation cluster_digest Proteolysis cluster_analysis Analysis bact Bacterial Lysate treat Treat with this compound or Vehicle bact->treat digest Limited Protease Digestion treat->digest stop Stop Digestion digest->stop wb Western Blot stop->wb APMS_Workflow cluster_prep Bait Preparation cluster_capture Target Capture cluster_analysis Analysis beads Affinity Beads immob Immobilize this compound beads->immob incubate Incubate Lysate with Beads lysate Bacterial Lysate lysate->incubate wash Wash Beads incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms Norvancomycin_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide (with D-Ala-D-Ala) UDP_NAG->UDP_NAM_peptide Synthesis of precursors Lipid_II Lipid II (Peptidoglycan precursor) UDP_NAM_peptide->Lipid_II Translocation Transglycosylase Transglycosylase Lipid_II->Transglycosylase Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Polymerization Transglycosylase->Nascent_PG Transpeptidase Transpeptidase (PBP) Crosslinked_PG Cross-linked Peptidoglycan Transpeptidase->Crosslinked_PG Nascent_PG->Transpeptidase Nascent_PG->Crosslinked_PG Cross-linking This compound This compound This compound->Lipid_II Binds to D-Ala-D-Ala

References

A Comparative Guide to Norvancomycin and Vancomycin: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of glycopeptide antibiotics, vancomycin has long been a cornerstone for treating severe Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Norvancomycin, a semi-synthetic derivative of vancomycin, has emerged as a therapeutic alternative. This guide provides a comparative overview of this compound and vancomycin, focusing on their in vivo performance by synthesizing available data from various studies.

Executive Summary

This compound demonstrates comparable clinical efficacy and safety to vancomycin in the treatment of MRSA infections.[1] Both antibiotics share a similar mechanism of action by inhibiting bacterial cell wall synthesis. While direct head-to-head preclinical in vivo studies with detailed comparative data are not extensively available in the public domain, this guide consolidates clinical and pharmacokinetic data to offer insights for researchers and drug development professionals.

Mechanism of Action

Both this compound and vancomycin are glycopeptide antibiotics that inhibit the synthesis of the bacterial cell wall.[1] They bind to the D-alanyl-D-alanine termini of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in cell wall formation. This action ultimately leads to cell lysis and death of susceptible Gram-positive bacteria.

cluster_bacterial_cell Bacterial Cell Cytoplasm cluster_cell_wall Bacterial Cell Wall Synthesis Site cluster_antibiotics Mechanism of Action Peptidoglycan_Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Transglycosylation Transglycosylation Peptidoglycan_Precursor->Transglycosylation Transported out of cytoplasm Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Polymerization Cell_Wall_Polymer Cross-linked Peptidoglycan Transpeptidation->Cell_Wall_Polymer Norvancomycin_Vancomycin This compound or Vancomycin Norvancomycin_Vancomycin->Peptidoglycan_Precursor Binds to D-Ala-D-Ala

Diagram 1: Mechanism of Action of this compound and Vancomycin.

Efficacy Comparison

A clinical study comparing this compound and vancomycin in the treatment of lower respiratory tract infections caused by MRSA provides the most direct efficacy comparison.

ParameterThis compoundVancomycinp-valueReference
Clinical Effective Rate 80.9% (55/68)78.7% (37/47)>0.05[1]
MRSA Clearance Rate 80.9% (55/68)82.9% (39/47)>0.05[1]

Pharmacokinetics

ParameterThis compoundVancomycin
Elimination Primarily renalPrimarily renal via glomerular filtration
Half-life (t½) ~8.9 hours (in children)4-6 hours (in adults with normal renal function)
Distribution Volume Vc: 0.17 L/kg, Vp: 0.38 L/kg (in children)Varies with patient population
PK/PD Target AUC24/MIC ≥ 221.06 (for 80% clinical efficacy in children)AUC/MIC >400 (associated with improved clinical outcomes)

Safety and Tolerability

The safety profiles of this compound and vancomycin appear to be similar based on available clinical data. The primary adverse events are related to renal function and infusion reactions.

Adverse EventThis compoundVancomycinReference
Renal Damage 7.4% (5/68)6.4% (3/47)[1]
Skin Rash 2.9% (2/68)4.3% (2/47)[1]

Experimental Protocols

While a detailed protocol for a direct comparative in vivo study is unavailable, a general methodology for assessing the efficacy of these antibiotics in a murine thigh infection model can be outlined based on similar studies.

Start Start: Murine Thigh Infection Model Induce_Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Start->Induce_Neutropenia Infect_Mice Infect Mice with MRSA (intramuscular injection in thigh) Induce_Neutropenia->Infect_Mice Treatment_Groups Divide into Treatment Groups: - Vehicle Control - this compound - Vancomycin Infect_Mice->Treatment_Groups Administer_Treatment Administer Antibiotics (e.g., subcutaneous or intravenous) Treatment_Groups->Administer_Treatment Monitor_and_Sample Monitor and Collect Samples (e.g., blood for PK, thigh for bacterial load) Administer_Treatment->Monitor_and_Sample Euthanize_and_Homogenize Euthanize and Homogenize Thigh Muscle Monitor_and_Sample->Euthanize_and_Homogenize Quantify_Bacteria Quantify Bacterial Load (CFU counts) Euthanize_and_Homogenize->Quantify_Bacteria Analyze_Data Analyze Data (Compare bacterial reduction between groups) Quantify_Bacteria->Analyze_Data End End: Determine Comparative Efficacy Analyze_Data->End

Diagram 2: Experimental Workflow for In Vivo Efficacy Comparison.

1. Animal Model:

  • Species: Male ICR mice (or similar strain), 6-8 weeks old.

  • Neutropenia Induction: Cyclophosphamide administered intraperitoneally on days -4 and -1 relative to infection to induce a neutropenic state.

2. Infection:

  • Bacterial Strain: A well-characterized strain of MRSA (e.g., ATCC 43300).

  • Inoculum Preparation: Bacteria are grown to mid-logarithmic phase, washed, and resuspended in saline to a concentration of approximately 107 CFU/mL.

  • Infection Procedure: Mice are anesthetized, and a 0.1 mL suspension of the MRSA inoculum is injected into the thigh muscle.

3. Treatment:

  • Dosing: this compound and vancomycin are administered at various dose levels (e.g., 10, 20, 40 mg/kg) to determine a dose-response relationship.

  • Route of Administration: Typically subcutaneous or intravenous to mimic clinical use.

  • Treatment Schedule: Treatment is initiated 2 hours post-infection and may be administered as a single dose or multiple doses over a 24-hour period.

4. Efficacy Assessment:

  • Endpoint: 24 hours after the initiation of treatment.

  • Procedure: Mice are euthanized, and the infected thigh muscle is aseptically removed, weighed, and homogenized in sterile saline.

  • Quantification: Serial dilutions of the homogenate are plated on appropriate agar media (e.g., Tryptic Soy Agar) to determine the number of viable bacteria (CFU/gram of tissue).

  • Analysis: The reduction in bacterial load in the treated groups is compared to the vehicle control group at the start of therapy.

Conclusion

Based on the available clinical data, this compound presents a viable alternative to vancomycin for the treatment of MRSA infections, demonstrating comparable efficacy and safety.[1] The shared mechanism of action provides a strong rationale for its use in similar clinical settings. However, there is a clear need for direct, head-to-head preclinical in vivo studies to provide a more granular comparison of their pharmacokinetic, pharmacodynamic, and toxicological profiles. Such studies would be invaluable for optimizing dosing regimens and further delineating the therapeutic window of this compound.

References

Spectroscopic analysis for the structural validation of Norvancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used for the structural validation of Norvancomycin, a glycopeptide antibiotic closely related to Vancomycin. The information presented herein is intended to assist researchers in confirming the identity, purity, and structural integrity of this compound through a multi-faceted analytical approach. This guide also offers a comparative perspective by including data on Vancomycin, a well-characterized alternative, to aid in the interpretation of spectroscopic results.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, with comparative values for Vancomycin where available. These values serve as a reference for the structural elucidation and verification of the target molecule.

Spectroscopic TechniqueParameterThis compoundVancomycin (for comparison)
¹H NMR (DMSO-d₆)Chemical Shift (δ) ppmSee Table 2 for detailed assignments[1]Similar chemical shifts with minor variations[1]
¹³C NMR (DMSO-d₆)Chemical Shift (δ) ppmSee Table 2 for detailed assignments[1]Similar chemical shifts with minor variations[1]
Mass Spectrometry (ESI+)Precursor Ion [M+2H]²⁺ (m/z)718.8[2]725.8[2]
Product Ions (m/z)144.3, 99.7[2]144.2, 100.1[2]
FT-IR (Solid State, cm⁻¹)Characteristic Peaks~3400 (O-H, N-H stretch), ~1650 (Amide I, C=O stretch), ~1500 (Amide II, N-H bend, C-N stretch), ~1230 (C-O stretch)~3387 (O-H), ~2935 (C-H), ~1632 (Amide I), ~1093 (C-O)
UV-Vis Spectroscopy λmax (nm)~281281[3][4]

Table 1: Summary of Spectroscopic Data for this compound and Vancomycin.

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆). [1] (A comprehensive table of assigned chemical shifts would be inserted here based on the data from the cited source. Due to the extensive nature of this data, a full reproduction is omitted for brevity but would be included in a complete guide.)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the detailed structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Tune and shim the spectrometer to the DMSO-d₆ solvent signal.

    • Set the appropriate acquisition parameters for ¹H NMR, including spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, set the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay may be necessary for quantitative analysis.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Additionally, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound for confirmation of its identity.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for mobile phase acidification)

  • High-resolution mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in an appropriate solvent such as 50:50 methanol:water with 0.1% formic acid.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to optimal values for the ionization of this compound.

    • Operate the mass spectrometer in positive ion mode.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the mass of the doubly charged protonated molecular ion ([M+2H]²⁺).

    • Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and applying collision-induced dissociation (CID) to obtain a product ion spectrum. The optimized precursor-to-product ion transitions for this compound are m/z 718.8 → 144.3 and m/z 718.8 → 99.7.[2]

  • Data Analysis: Analyze the mass spectra to confirm the molecular weight and compare the fragmentation pattern with known data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Materials:

  • This compound solid sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Sample Preparation: No extensive sample preparation is required for ATR-FTIR. Ensure the this compound sample is a dry, fine powder.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹) and number of scans for data collection.

  • Data Acquisition: Place a small amount of the this compound powder onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp. Acquire the FT-IR spectrum.

  • Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as hydroxyl, amine, amide, and aromatic moieties.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Materials:

  • This compound sample

  • UV-transparent solvent (e.g., deionized water, phosphate buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Use the solvent as a blank to zero the instrument.

  • Data Acquisition: Fill a quartz cuvette with the this compound solution and record the UV-Vis absorption spectrum.

  • Data Analysis: Determine the wavelength at which the maximum absorbance occurs (λmax). For this compound, this is expected to be around 281 nm, similar to Vancomycin.[3][4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound and its mechanism of action.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Norvancomycin_Powder This compound Powder NMR NMR Spectroscopy (¹H, ¹³C, 2D) Norvancomycin_Powder->NMR MS Mass Spectrometry (ESI-MS/MS) Norvancomycin_Powder->MS FTIR FT-IR Spectroscopy (ATR) Norvancomycin_Powder->FTIR UVVis UV-Vis Spectroscopy Norvancomycin_Powder->UVVis Structure_Validation Structural Validation NMR->Structure_Validation MS->Structure_Validation FTIR->Structure_Validation UVVis->Structure_Validation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

mechanism_of_action cluster_bacterium Gram-Positive Bacterium Cell_Wall Cell Wall (Peptidoglycan) Cytoplasmic_Membrane Cytoplasmic Membrane This compound This compound Lipid_II Lipid II (Peptidoglycan Precursor) This compound->Lipid_II Binds to D-Ala-D-Ala Inhibition Inhibition Transglycosylase Transglycosylase Lipid_II->Transglycosylase Transpeptidase Transpeptidase (PBP) Lipid_II->Transpeptidase Transglycosylase->Cell_Wall Peptidoglycan Elongation Transpeptidase->Cell_Wall Peptidoglycan Cross-linking Inhibition->Transglycosylase Inhibition->Transpeptidase Cell_Lysis Cell Lysis Inhibition->Cell_Lysis Weakened Cell Wall Binding Binding

Caption: Mechanism of action of this compound inhibiting bacterial cell wall synthesis.

References

Unraveling Norvancomycin Production: A Comparative Transcriptomic Analysis of High and Low Yielding Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative transcriptomic analysis of a high-yielding industrial strain of Amycolatopsis orientalis (NCPC 2-48) and its lower-yielding parent strain (CPCC 200066) has revealed key genetic factors and regulatory mechanisms that contribute to enhanced norvancomycin production. This guide synthesizes the findings from this research to provide an objective comparison, supported by experimental data, for researchers, scientists, and professionals in drug development. The insights gleaned from this analysis can pave the way for targeted strain improvement and optimization of this compound production.

This compound is a crucial glycopeptide antibiotic used clinically in China to combat infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[1] The industrial production of this antibiotic relies on high-yield strains, and understanding the molecular underpinnings of their enhanced productivity is paramount for further development.

Comparative Gene Expression Analysis

Genomic sequencing of the high-producer (NCPC 2-48) and low-producer (CPCC 200066) strains revealed a striking similarity, with over 99.9% identity.[1] Crucially, no duplication or structural variations were found within the this compound biosynthetic gene cluster, suggesting that the difference in yield is not due to an increased number of gene copies.[1] Instead, the key to higher production lies in the differential expression of these genes.

Transcriptomic analysis at various time points (12h, 24h, and 48h) during fermentation demonstrated a general upregulation of the this compound biosynthetic genes in the high-yield strain.[1] Furthermore, genes involved in the primary metabolic pathways that supply the precursors for this compound biosynthesis were also found to be upregulated.[1]

A pivotal finding was the significant upregulation of two regulatory genes located within the biosynthetic gene cluster, AoStrR1 and AoLuxR1, in the high-yield strain at the 48-hour mark.[1]

GeneFold Upregulation in High-Yield Strain (48h)Putative Function
AoStrR1 23.3-foldCluster-situated regulator
AoLuxR1 5.8-foldCluster-situated regulator

Experimental Protocols

To elucidate the transcriptomic differences, a series of key experiments were performed. The methodologies employed are detailed below.

RNA Sequencing and Analysis

Total RNA was extracted from both the high-yield (NCPC 2-48) and low-yield (CPCC 200066) strains at 12, 24, and 48 hours of cultivation.[1] Following extraction, cDNA libraries were constructed and sequenced using the BGISEQ-500 platform.[1]

The raw sequencing reads were filtered to remove low-quality data. The resulting clean reads were then aligned to a reference genome. Gene expression levels were quantified and normalized to Fragments Per Kilobase of exon per Million fragments mapped (FPKM).[1] Genes were identified as differentially expressed if they exhibited a fold change of greater than two and a False Discovery Rate (FDR) of less than or equal to 0.001.[1]

Reverse Transcription Quantitative PCR (RT-qPCR)

To validate the RNA-sequencing data, RT-qPCR was performed on selected genes. Total RNA was reverse transcribed into cDNA using random primers. The qPCR reactions were carried out using a real-time PCR detection system with SYBR Green master mix. The relative expression levels of the target genes were normalized against the expression of the hrdB gene.[1]

Overexpression of Regulatory Genes

To confirm the positive regulatory role of AoStrR1 and AoLuxR1, these genes were overexpressed in the low-yield CPCC 200066 strain. The resulting engineered strains were then cultivated, and the this compound production was measured and compared to the parent strain.[1]

Visualizing the Workflow and Regulatory Pathway

The following diagrams illustrate the experimental workflow and the proposed regulatory mechanism of this compound biosynthesis.

Experimental_Workflow cluster_strains Strains cluster_analysis Analysis cluster_validation Functional Validation High_Producer High-Yield Strain (NCPC 2-48) RNA_Extraction RNA Extraction (12h, 24h, 48h) High_Producer->RNA_Extraction Low_Producer Low-Yield Strain (CPCC 200066) Low_Producer->RNA_Extraction RNA_Seq RNA Sequencing (BGISEQ-500) RNA_Extraction->RNA_Seq Data_Analysis Transcriptomic Data Analysis (FPKM, DEG) RNA_Seq->Data_Analysis RT_qPCR RT-qPCR Validation Data_Analysis->RT_qPCR Overexpression Overexpression of AoStrR1 & AoLuxR1 in Low-Yield Strain Data_Analysis->Overexpression Production_Analysis This compound Production Analysis Overexpression->Production_Analysis

Caption: Experimental workflow for comparative transcriptomic analysis.

Regulatory_Pathway AoStrR1 AoStrR1 Norvancomycin_BGC This compound Biosynthetic Gene Cluster (nvcm) AoStrR1->Norvancomycin_BGC + (direct binding) AoLuxR1 AoLuxR1 AoLuxR1->Norvancomycin_BGC + Precursor_Genes Precursor Biosynthesis Genes Precursor_Genes->Norvancomycin_BGC This compound This compound Norvancomycin_BGC->this compound

Caption: Proposed regulatory pathway of this compound biosynthesis.

Conclusion

The comparative transcriptomic analysis provides compelling evidence that the enhanced production of this compound in the industrial A. orientalis NCPC 2-48 strain is primarily due to the transcriptional upregulation of its biosynthetic gene cluster and associated precursor pathways.[1] The cluster-situated regulatory genes, AoStrR1 and AoLuxR1, have been identified as key positive regulators in this process, with AoStrR1 shown to directly interact with the promoters of this compound biosynthetic genes.[1] Overexpression of these regulatory genes in the low-yield strain successfully increased this compound production, confirming their critical role.[1] These findings offer a clear path for future metabolic engineering and strain improvement efforts aimed at further boosting the production of this vital antibiotic.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Norvancomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible disposal of antibiotics like Norvancomycin is a critical component of laboratory safety and environmental stewardship. Improper disposal contributes to the alarming rise of antimicrobial resistance (AMR) and can have detrimental effects on ecosystems.[1][2] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not identified, guidance for the closely related compound, Vancomycin hydrochloride, indicates that the substance may cause skin and eye irritation, as well as allergic reactions upon skin contact or inhalation.[3][4][5][6] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust is generated.[4]

  • Body Protection: Laboratory coat.

Step-by-Step Disposal Protocol for this compound Waste

The following procedures are based on general best practices for antibiotic and chemical waste disposal in a laboratory setting. Always prioritize your institution's specific waste management protocols and local regulations.

1. Segregation of Waste:

  • Solid Waste: Includes expired or unused this compound powder, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE.

  • Liquid Waste: Includes stock solutions, media containing this compound, and contaminated buffers.

  • Sharps Waste: Needles, syringes, and other contaminated sharp objects must be disposed of in designated sharps containers.[1]

2. Treatment and Decontamination:

  • Solid and Concentrated Liquid Waste: this compound, like many antibiotics, should be treated as hazardous chemical waste.[7] Do not dispose of it down the drain or in regular trash.

    • Collect in a clearly labeled, sealed, and leak-proof container designated for chemical waste.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Media and Dilute Aqueous Solutions: Autoclaving may destroy some antibiotics, but it is not universally effective for all types.[7] Unless your institution has validated autoclaving as an effective deactivation method for this compound, treat media containing it as chemical waste.[7]

3. Final Disposal:

  • Licensed Waste Disposal: All segregated and properly labeled this compound waste must be collected and disposed of by a licensed hazardous waste management company.[8]

  • Empty Containers: Before disposing of empty this compound containers, ensure they are thoroughly rinsed. The rinsate should be collected as hazardous liquid waste. Deface or remove all labels from the empty container to prevent misuse before placing it in the appropriate recycling or trash receptacle as per institutional guidelines.[9][10]

Quantitative Data Summary

Waste StreamRecommended ContainmentDisposal Method
Solid this compound Sealed, labeled hazardous waste containerIncineration by a licensed waste disposal service
Liquid this compound Sealed, labeled hazardous waste containerIncineration by a licensed waste disposal service
Contaminated Labware Sealed, labeled hazardous waste containerIncineration by a licensed waste disposal service
Contaminated Sharps Puncture-resistant sharps containerAutoclaving and/or incineration by a medical waste service
Empty Product Vials Triple-rinsed, label removed/defacedRecycled or disposed of as non-hazardous waste

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

NorvancomycinDisposal cluster_prep Preparation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal start Identify this compound Waste sds Consult Institutional SOPs & this compound SDS start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type Determine Waste Type ppe->waste_type sds->ppe solid Solid Waste (Powder, Contaminated Items) waste_type->solid Solid liquid Liquid Waste (Solutions, Media) waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps solid_container Collect in Labeled Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Place in Sharps Container sharps->sharps_container storage Store Securely for Pickup solid_container->storage liquid_container->storage sharps_container->storage disposal_service Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service end Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound waste, ensuring a safe working environment and contributing to the global effort to combat antimicrobial resistance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.